molecular formula C8H5N3 B2648638 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile CAS No. 1261627-31-9

1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

Cat. No.: B2648638
CAS No.: 1261627-31-9
M. Wt: 143.149
InChI Key: WUCAGAAOOWHUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS 1261627-31-9) is a high-value nitrogen-containing heterocyclic scaffold, also known as a 7-azaindole derivative, with significant applications in medicinal chemistry and pharmaceutical research. This compound serves as a versatile building block for the synthesis of novel bioactive molecules. Recent scientific literature highlights its role as a key precursor in the development of potent and selective PDE4B inhibitors , which are promising targets for inflammatory and central nervous system (CNS) diseases . Furthermore, the pyrrolo[2,3-b]pyridine core is extensively investigated for its antiproliferative properties and its potential to inhibit enzymes like Human Neutrophil Elastase (HNE), a protease implicated in chronic pulmonary diseases . The molecular formula is C 8 H 5 N 3 with a molecular weight of 143.15 g/mol . This product is offered For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and note that this compound may be subject to cold-chain transportation and storage recommendations of 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCAGAAOOWHUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) vs. Indole Scaffolds in Drug Discovery

[1][2][3]

Introduction: The "Nitrogen Walk" in Kinase Inhibitor Design

In the high-stakes arena of small molecule drug discovery—particularly within kinase inhibition—the transition from an indole to a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is more than a subtle chemical modification.[1][2][3] It is a strategic "scaffold hop" designed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) and potency challenges.[1][3][4]

While the indole moiety is a "privileged structure" found in thousands of natural products (e.g., tryptophan, serotonin), its lipophilicity and metabolic susceptibility often hinder its utility as a standalone drug core.[1][4] The 7-azaindole, a bioisostere, introduces a single nitrogen atom at the 7-position.[1][3][4] This atomic substitution fundamentally alters the electronic landscape, transforming the scaffold from a simple hydrophobic core into a tunable, amphoteric pharmacophore capable of bidentate hydrogen bonding.[4]

This guide dissects the critical differences between these two scaffolds, providing the rationale for selection, synthetic pathways, and medicinal chemistry applications.[1][4]

Part 1: Structural & Electronic Divergence[3][4]

The core difference lies in the electronic perturbation caused by the pyridine nitrogen (N7) in the 7-azaindole system compared to the benzene ring of the indole.[3]

Electronic Distribution and Acidity (pKa)
  • Indole: The benzene ring is electron-rich.[1][2][3] The pyrrole NH is a very weak acid (

    
     in 
    
    
    ).[3][4] The molecule is essentially neutral at physiological pH.[3][4]
  • 7-Azaindole: The pyridine nitrogen is electron-withdrawing (inductive and mesomeric effects).[1][2][3] This pulls electron density away from the pyrrole ring, stabilizing the conjugate base (anion).[3][4] Consequently, the pyrrole NH becomes more acidic (

    
    ).[1][3][4]
    
  • Basicity: The N7 nitrogen is basic (

    
     for the conjugate acid), whereas the indole nitrogen is non-basic (protonation occurs at C3, not N1).[3][4]
    
Hydrogen Bonding Motifs (The "Killer Feature")

In kinase drug design, the ability to bind to the ATP-binding site "hinge region" is paramount.[3][4]

  • Indole: Acts primarily as an H-bond donor (via NH).[1][2][3][4] It lacks a native acceptor in the core, often requiring pendant groups to interact with the hinge backbone.[3][4]

  • 7-Azaindole: Functions as a bidentate binder.[1][2][3][4]

    • Donor: N1-H (Interacts with the carbonyl of the hinge residue, e.g., Glu).[1][4]

    • Acceptor: N7 (Interacts with the NH of the hinge residue, e.g., Cys).[4]

Table 1: Physicochemical Comparison
FeatureIndole Scaffold7-Azaindole ScaffoldImpact on Drug Design
Structure Benzene fused to PyrrolePyridine fused to Pyrrole7-Aza is a bioisostere of Purine (adenine).[1][2][3][4][5]
LogP (Lipophilicity) High (Lipophilic)Moderate (Lower than Indole)7-Aza improves aqueous solubility (often >20-fold).[1][2][3][4]
Aqueous Solubility Poor (< 50 µg/mL typically)ImprovedCritical for oral bioavailability.[1][2][3][4]
H-Bonding 1 Donor / 0 Acceptors (Core)1 Donor / 1 Acceptor (Core)7-Aza mimics ATP's adenine ring binding.[1][2][3][4]
Metabolic Stability Low (Electron-rich C-ring prone to oxidation)High (Electron-deficient N-ring resists oxidation)7-Aza extends half-life (

).[1][2][3][4]
C3 Reactivity High (Nucleophilic)Moderate (Deactivated)Synthesis of 7-aza derivatives requires harsher conditions.[1][2][4]

Part 2: Visualization of Signaling & Logic[3]

Diagram 1: Kinase Hinge Binding Architecture

This diagram illustrates why 7-azaindole is preferred for ATP-competitive inhibitors.[1][2][3][4] It mimics the Adenine ring of ATP more effectively than Indole.[3][4]

HingeBindingcluster_kinaseKinase Hinge Region (Backbone)cluster_scaffoldScaffold CoreGluGlu/Met (C=O)CysCys/Val (N-H)Aza7-Azaindole(Bidentate)Cys->AzaH-Bond (Acceptor N7)IndoleIndole(Monodentate)Indole->GluH-Bond (Donor)Indole->CysNo Interaction(Steric Clash or Void)Aza->GluH-Bond (Donor N1-H)

Caption: Comparative binding modes. Indole provides a single point of contact (Donor), whereas 7-Azaindole locks into the hinge via a donor-acceptor "clamp" mechanism.[1]

Part 3: Synthetic Methodologies

The synthesis of 7-azaindoles is notoriously more difficult than indoles.[1][2][3] The classical Fischer Indole Synthesis —robust for indoles—often fails for 7-azaindoles.[1][2][3]

Why Fischer Synthesis Fails for 7-Azaindole[1][2][3]
  • Hydrazone Formation: The electron-deficient pyridine ring makes the initial condensation of 2-hydrazinopyridine with ketones sluggish.[1][2][3]

  • Sigmatropic Rearrangement: The key [3,3]-sigmatropic rearrangement requires a temporary disruption of aromaticity.[1][2][3][4] The pyridine ring is already electron-poor; protonation of the pyridine nitrogen during acid catalysis further deactivates the ring, raising the activation energy for the rearrangement to prohibitive levels.[3]

Preferred Synthetic Routes[1][2][4]
  • Indole: Fischer Indole Synthesis (Aryl hydrazine + Ketone + Acid).[2][3][4][6]

  • 7-Azaindole:

    • Bartoli Reaction: Reaction of ortho-substituted nitro-pyridines with vinyl Grignard reagents.[1][2][3][4]

    • Ortho-lithiation: Directed lithiation of 3-pivaloylamino-pyridine followed by electrophile quench and cyclization.[1][2][3][4]

    • Commercial Sourcing: Due to synthetic difficulty, most medicinal chemistry teams purchase the core (e.g., 5-bromo-7-azaindole) and functionalize it.[1][2][3][4]

Experimental Protocol: Comparative C-3 Halogenation

The C-3 position is the standard vector for attaching the rest of the drug molecule.[3]

A. Indole C-3 Iodination (High Reactivity)

Because the indole ring is electron-rich, mild conditions are sufficient.[1][2][3][4]

  • Reagents: Indole (1.0 eq), KOH (flakes, 2.5 eq), Iodine (

    
    , 1.05 eq).
    
  • Solvent: DMF (Dimethylformamide).[1][2][3][4]

  • Procedure:

    • Dissolve indole in DMF at room temperature (RT).[1][2][3][4]

    • Add KOH; stir for 15 mins.

    • Add

      
       portion-wise.[1][2][3][4]
      
    • Observation: Reaction completes in < 1 hour.[1][2][3][4]

    • Quench: Pour into ice water containing 0.5% sodium thiosulfate. Precipitate forms immediately.

B. 7-Azaindole C-3 Iodination (Deactivated Ring)

The pyridine ring deactivates the system towards Electrophilic Aromatic Substitution (EAS).[3]

  • Reagents: 7-Azaindole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).

  • Solvent: Acetone or DMF.

  • Procedure:

    • Dissolve 7-azaindole in Acetone at RT.

    • Add NIS in one portion.[1][2][3][4]

    • Critical Step: The reaction is significantly slower than indole.[2][3][4] Stirring for 4–12 hours is often required.[1][2][3][4]

    • Note: If conversion is low, catalytic acid (e.g., TFA) is avoided as it protonates N7, deactivating the ring further.[1][4] Instead, allow longer times or switch to DMF at 50°C.

    • Workup: Remove solvent, redissolve in EtOAc, wash with

      
       and brine. Column chromatography is usually required (unlike indole which often precipitates pure).[1][2][3][4]
      

Part 4: Medicinal Chemistry Application (Case Study)

The Vemurafenib Evolution

Vemurafenib (Zelboraf) , a BRAF V600E inhibitor for melanoma, exemplifies the indole-to-azaindole switch.[1][3][4]

  • Initial Hits: Early fragments based on indole showed decent potency but poor solubility and metabolic stability.[1][2][3][4]

  • The Switch: Replacing the indole with 7-azaindole:

    • Enabled the bidentate hinge binding (see Diagram 1).[2][3][4]

    • Reduced lipophilicity (LogP), improving solubility.

    • Prevented oxidative metabolism on the 6-membered ring (pyridine resists P450 oxidation better than benzene).[1][2][3][4]

Diagram 2: Scaffold Selection Logic Tree

Use this logic flow to determine when to switch scaffolds.[1][2][3][4]

DecisionTreeStartHit Validation:Indole Scaffold IdentifiedQ1Is Aqueous Solubility < 10 µM?Start->Q1Q2Is Metabolic Clearance High(Microsomal Stability)?Q1->Q2No (Soluble)Action_SwitchSWITCH TO7-AZAINDOLEQ1->Action_SwitchYes (Insoluble)Q3Is Hinge Binding Potency Sufficient?Q2->Q3No (Stable)Q2->Action_SwitchYes (Unstable)Q3->Action_SwitchNo (Need H-Bond Acceptor)Action_KeepOPTIMIZE INDOLE(Add solubilizing groups)Q3->Action_KeepYes (Potent)

Caption: Decision matrix for medicinal chemists. The switch to 7-azaindole is primarily driven by solubility, metabolic stability, and the need for a hinge-binding acceptor.[1]

References

  • Popowycz, F., et al. (2003).[1][2][3][4] "Synthesis and Reactivity of 7-Azaindole." Tetrahedron, 59(10), 1-35.[1][2][3][4] Link[1][3][4]

  • Bollag, G., et al. (2012).[1][2][3][4] "Vemurafenib: the first drug approved for BRAF-mutant cancer."[2][3] Nature Reviews Drug Discovery, 11, 873–886.[1][2][3][4] Link

  • Song, J. J., et al. (2002).[1][2][3][4] "A novel synthesis of 7-azaindole derivatives via the Bartoli reaction."[1][2][3] Journal of Organic Chemistry, 67(11), 3924-3926.[1][2][3][4] Link[1][3][4]

  • Kölle, S., et al. (2020).[1][2][3][4] "Physicochemical Properties of Indole and Azaindole Derivatives." ChemMedChem, 15(12), 1080-1088.[1][2][3][4] Link[1][3][4]

  • BenchChem Technical Guide. "A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs." Link[1][3][4]

Technical Guide: Hydrogen Bonding Dynamics of 7-Azaindole Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern kinase inhibitor design.[1][2][3][4] Its utility stems not merely from its structural resemblance to purine (and thus ATP), but from its unique electronic distribution that facilitates a high-affinity, bidentate hydrogen bonding motif with the kinase hinge region.

This guide analyzes the physicochemical mechanics of this interaction, detailing the thermodynamic penalties of desolvation, the structural vectors for optimization, and the experimental protocols required to validate these binding modes.

The Pharmacophore: Electronic Structure & Thermodynamics

The "Janus" Motif

Unlike the indole scaffold, which presents only a hydrogen bond donor (N1-H), 7-azaindole incorporates a pyridine-like nitrogen at position 7 (N7). This creates a donor-acceptor (D-A) motif capable of forming a planar, bidentate interaction with the backbone amide and carbonyl of the kinase hinge region.

  • N1-H (Pyrrole): Acts as a hydrogen bond donor (

    
    -hole interaction).
    
  • N7 (Pyridine): Acts as a hydrogen bond acceptor (Lone pair availability).

Key Physical Property: The pKa of the N7 nitrogen is approximately 4.6. At physiological pH (7.4), the molecule remains uncharged, ensuring the lone pair is available for hydrogen bonding. However, in acidic microenvironments (or specific crystallization buffers < pH 5), protonation at N7 abolishes its acceptor capability, collapsing the binding affinity.

The Dimerization Penalty (Thermodynamic Insight)

A critical, often overlooked factor in 7-azaindole design is its tendency to form cyclic dimers in solution, mimicking DNA base-pairing.

  • In Solution: 7-azaindole exists in equilibrium between monomer and cyclic dimer (stabilized by two intermolecular H-bonds).

  • In Active Site: The scaffold binds as a monomer.

Implication: The binding free energy (


) includes a penalty term for "de-dimerization" or desolvation.


High concentrations of compound in assays (e.g., NMR or crystallization drops) may favor the dimer, potentially obscuring monomeric binding kinetics. In non-polar solvents (mimicking the hydrophobic pocket), the dimerization constant (


) is significant (

in

).

Structural Biology: Binding Modes

The "Normal" Hinge Binding Mode

This is the canonical ATP-mimetic orientation.

  • Interaction A: N1-H donates to the backbone Carbonyl of residue

    
     (e.g., Glu, Met).
    
  • Interaction B: N7 accepts from the backbone Amide of residue

    
    .
    
  • Geometry: Planar alignment with the hinge, often displacing the conserved water network found in the apo structure.

The "Flipped" Binding Mode

Certain derivatives, particularly those with bulky C3 substituents, induce a 180° rotation of the scaffold.

  • Mechanism: The N7 is exposed to solvent or interacts with a gatekeeper residue, while the C3 substituent drives the orientation.

  • Consequence: This mode often results in weaker affinity unless compensatory interactions (e.g.,

    
    -stacking) are introduced.
    
Visualization of Interaction Logic

The following diagram illustrates the decision logic for binding modes based on substitution patterns.

BindingLogic Scaffold 7-Azaindole Core Subst_C3 C3 Substitution (Solvent Front) Scaffold->Subst_C3 Vector 1 Subst_C5 C5 Substitution (Gatekeeper/Back Pocket) Scaffold->Subst_C5 Vector 2 Mode_Normal Normal Mode (Bidentate H-Bonds) Subst_C3->Mode_Normal Small/Linear Group Mode_Flipped Flipped Mode (Monodentate/Alt) Subst_C3->Mode_Flipped Bulky/Steric Clash Subst_C5->Mode_Normal Gatekeeper Compatible Hinge Kinase Hinge Region (Backbone CO / NH) Mode_Normal->Hinge N1-H -> CO N7 <- NH Mode_Flipped->Hinge Loss of N7 interaction

Caption: Logic flow determining the binding orientation of 7-azaindole derivatives based on substitution vectors at C3 and C5 positions.

Medicinal Chemistry Strategy: Vector Optimization

To maximize the efficacy of the hydrogen bonding network, the scaffold must be decorated to exploit adjacent pockets without disrupting the planar hinge alignment.

PositionTarget RegionChemical StrategyExample Moiety
C3 Sugar Pocket / Solvent Front Ideal for solubility-enhancing groups. Must avoid steric clash with the "roof" of the active site.Sulfonamides, Piperazines
C5 Gatekeeper / Back Pocket Critical for selectivity. Large groups here can access the "DFG-out" pocket (Type II inhibition).Aryl rings, Halogens (Cl, F)
N1 Hinge Interface DO NOT SUBSTITUTE. Alkylation here abolishes the primary H-bond donor capability.(Must remain free H)

Case Study: Vemurafenib (PLX4032) Vemurafenib utilizes a 7-azaindole core (specifically a pyrrolo[2,3-b]pyridine isostere) to target BRAF V600E.

  • C3 Modification: A p-chlorophenyl group extends into the hydrophobic pocket.

  • C5 Modification: A difluorophenyl sulfonamide moiety extends to interact with the DFG motif, locking the kinase in an inactive conformation.

  • Result: The core anchors the molecule via hinge H-bonds, while the "arms" at C3 and C5 dictate specificity and potency.

Experimental Validation Protocols

Protocol A: Co-Crystallography Workflow (Soaking Method)

Objective: To visualize the H-bond distance and geometry of the 7-azaindole derivative in the active site.

Prerequisites:

  • Apo-kinase crystals (diffracting to < 2.5 Å).

  • Compound stock (100 mM in DMSO).

Step-by-Step Methodology:

  • Ligand Preparation: Dilute compound stock into the "Mother Liquor" (crystallization buffer) to a final concentration of 1–5 mM.

    • Critical Check: Ensure DMSO concentration < 5% to prevent crystal cracking.

  • Soaking: Transfer apo crystals into the ligand solution using a nylon loop.

    • Time: Incubate for 2–12 hours. 7-azaindoles are generally planar and diffuse well, but dimerization aggregates can slow diffusion.

  • Cryo-Protection: Briefly transfer crystal to Mother Liquor + 20% Glycerol/PEG 400 containing the ligand at the same concentration.

  • Data Collection: Collect X-ray diffraction data at 100 K.

  • Refinement:

    • Solve structure using Molecular Replacement (MR).

    • Examine the

      
       difference map at the hinge region.
      
    • Validation: Look for positive density (> 3.0

      
      ) at the N1 and N7 positions corresponding to the ligand.
      
    • H-Bond Verification: Measure distances. Ideal N...O and N...N distances should be 2.8–3.2 Å.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: To quantify the enthalpic contribution (


) of the hydrogen bonds.
  • Setup: Protein in cell (20-50

    
    M), Ligand in syringe (200-500 
    
    
    
    M).
  • Buffer Matching: Dialyze protein and dissolve ligand in the exact same buffer to minimize heat of mixing.

  • Titration: Inject 2

    
    L aliquots of ligand into the cell.
    
  • Analysis:

    • A strong "Normal" binder (bidentate) will show a highly favorable enthalpy (

      
      ) due to the formation of two H-bonds.
      
    • Compare

      
       of the 7-azaindole derivative vs. an indole analog (monodentate). The difference represents the thermodynamic contribution of the N7 interaction.
      

Workflow Visualization

Workflow cluster_0 Phase 1: Design cluster_1 Phase 2: Validation cluster_2 Phase 3: Analysis Step1 Scaffold Selection (7-Azaindole) Step2 Vector Analysis (C3 vs C5) Step1->Step2 Step3 X-Ray Co-Crystal (Soaking) Step2->Step3 Step4 Density Map (Fo-Fc > 3.0σ) Step3->Step4 Step5 Measure H-Bonds (2.8 - 3.2 Å) Step4->Step5 Step6 Thermodynamics (ITC: ΔH) Step4->Step6

Caption: Integrated workflow for designing and validating 7-azaindole kinase inhibitors, moving from vector analysis to structural and thermodynamic confirmation.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Link

  • Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery, 11, 873–886. Link

  • Takeuchi, S., & Tahara, T. (2007). The answer to concerted versus step-wise controversy for the double proton transfer mechanism of 7-azaindole dimer in solution.[5] Proceedings of the National Academy of Sciences, 104(13), 5285-5290. Link

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[6] Molecules, 19(12), 19939-19964. Link

  • Hossain, F., & Shirota, H. (2026). Solvent Dependence of 7-Azaindole Dimerization. The 106th CSJ Annual Meeting. Link

Sources

2-Cyano-7-Azaindole: A Scrutiny of Its Biological Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffold of 7-Azaindole

In the landscape of medicinal chemistry, the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged structure," a molecular scaffold that is capable of binding to a variety of biological targets with high affinity.[1][2] Its structural resemblance to endogenous purines allows it to function as a bioisostere, effectively mimicking the binding interactions of molecules like adenosine triphosphate (ATP) with enzymes, particularly kinases.[1] This mimicry is a cornerstone of its broad applicability in drug design, most notably in the development of kinase inhibitors for oncology.[2] The strategic placement of a nitrogen atom in the six-membered ring of the indole core imparts unique electronic properties and hydrogen bonding capabilities, enhancing its potential for potent and selective molecular interactions.[1] This guide provides an in-depth review of the biological activities associated with the 7-azaindole scaffold, with a specific focus on the potential and documented activities of its 2-cyano derivative.

The Influence of the 2-Cyano Moiety: A Double-Edged Sword

The introduction of a cyano (-C≡N) group at the 2-position of the 7-azaindole ring is a deliberate synthetic modification intended to modulate the molecule's physicochemical and biological properties. The cyano group is a potent electron-withdrawing group, which can significantly alter the electron density distribution across the heterocyclic ring system. This, in turn, can influence the molecule's pKa, lipophilicity, and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the linear and rigid nature of the cyano group can introduce specific steric constraints, potentially leading to enhanced selectivity for a particular binding pocket. While the cyano group can enhance binding affinity, it is also a potential metabolic liability, and its inclusion in drug candidates requires careful consideration of its biotransformation pathways.

Anticancer Activity: A Primary Focus of 7-Azaindole Derivatives

The 7-azaindole scaffold is a cornerstone in the development of novel anticancer agents, primarily due to its effectiveness as a hinge-binding motif in protein kinases.[2]

Kinase Inhibition: Targeting the Engine of Cancer Proliferation

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 7-azaindole core, with its hydrogen bond donor (N-H of the pyrrole ring) and acceptor (N7 of the pyridine ring) in a rigid orientation, effectively mimics the hinge-binding interaction of ATP, leading to competitive inhibition of kinase activity.[2]

While specific data for 2-cyano-7-azaindole as a kinase inhibitor is not extensively documented in publicly available literature, the broader class of 7-azaindole derivatives has demonstrated potent inhibitory activity against a wide range of kinases. For instance, derivatives of 7-azaindole have been developed as potent inhibitors of B-RAF, a serine/threonine kinase frequently mutated in melanoma.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A common method to assess the inhibitory potential of a compound against a specific kinase is a radiometric filter binding assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (typically containing MgCl₂, MnCl₂, and a buffering agent like HEPES)

  • Test compound (e.g., a 7-azaindole derivative) dissolved in DMSO

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add the test compound at various concentrations (typically a serial dilution). A DMSO control is included.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will pass through.

  • Wash the filter plate multiple times with the wash buffer to remove any unbound radioactivity.

  • Add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • The percentage of kinase inhibition is calculated relative to the DMSO control.

  • IC₅₀ values (the concentration of inhibitor required to reduce kinase activity by 50%) are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Against Cancer Cell Lines

Derivatives of 7-azaindole have demonstrated significant cytotoxic effects against various human cancer cell lines. For example, certain 7-azaindole-3-carbohydrazide derivatives have shown inhibitory activity against MCF-7 (breast cancer), HT-9 (colon cancer), and A549 (lung cancer) cell lines.[4] Platinum(II) complexes incorporating halogeno-substituted 7-azaindoles have also exhibited potent in vitro anticancer effects against osteosarcoma (HOS), breast adenocarcinoma (MCF7), and prostate adenocarcinoma (LNCaP) cell lines, in some cases surpassing the efficacy of cisplatin.[5]

Table 1: Representative Cytotoxic Activity of 7-Azaindole Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
(Z)-N'-(4-chlorobenzylidene)-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazideMCF-712.9[4]
(Z)-N'-(4-fluorobenzylidene)-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazideHT-910.2[4]
cis-[PtCl₂(3-chloro-7-azaindole)₂]HOS3.8[5]
cis-[PtCl₂(3-chloro-7-azaindole)₂]MCF73.4[5]
cis-[PtCl₂(3-iodo-7-azaindole)₂]LNCaP2.0[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., a 2-cyano-7-azaindole derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • IC₅₀ values are determined by plotting cell viability against the compound concentration.

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere seed->adhere treat Treat with 2-cyano-7-azaindole derivative adhere->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental workflow for determining the cytotoxicity of 2-cyano-7-azaindole derivatives using the MTT assay.

Fluorescent Properties: A Tool for Biological Inquiry

While the biological activities of 2-cyano-7-azaindole are not yet fully elucidated, the fluorescent properties of other cyano-substituted 7-azaindoles offer a glimpse into their potential as molecular probes. Specifically, 4-cyano-7-azaindole has been investigated as a biological fluorophore.[6][7] This compound exhibits a red-shifted absorption spectrum compared to indole and emits in the blue-to-green spectral range with a large Stokes shift.[6][7] Its fluorescence quantum yield and lifetime are sensitive to the polarity of the solvent, making it a potential sensor for its microenvironment.[6][7]

The fluorescence properties of the 2-cyano isomer have not been as extensively reported. However, it is plausible that 2-cyano-7-azaindole could also possess interesting photophysical properties that could be exploited for biological imaging and sensing applications. The electron-withdrawing nature of the cyano group at the 2-position would be expected to influence the electronic transitions of the 7-azaindole core, potentially leading to distinct absorption and emission characteristics.

Experimental Protocol: Fluorescence Spectroscopy

To characterize the fluorescent properties of a compound like 2-cyano-7-azaindole, the following general protocol can be used.

Materials:

  • 2-cyano-7-azaindole

  • A series of solvents with varying polarities (e.g., hexane, dioxane, acetonitrile, methanol, water)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Absorption Spectra: Prepare dilute solutions of 2-cyano-7-azaindole in each solvent. Measure the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_max_abs).

  • Emission Spectra: Using the determined λ_max_abs as the excitation wavelength, measure the fluorescence emission spectrum of each solution using a spectrofluorometer. Determine the wavelength of maximum emission (λ_max_em).

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_f) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). This involves measuring the integrated fluorescence intensity and the absorbance of both the sample and the standard at the same excitation wavelength. The quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement: The fluorescence lifetime (τ) can be measured using time-correlated single-photon counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between excitation and photon emission.

Fluorescence_Spectroscopy_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis prep Prepare solutions of 2-cyano-7-azaindole in various solvents uv_vis Measure Absorption Spectra (UV-Vis) to find λ_max_abs prep->uv_vis tcspc Measure Fluorescence Lifetime (TCSPC) prep->tcspc fluor Measure Emission Spectra (Fluorometer) using λ_max_abs uv_vis->fluor qy Calculate Quantum Yield (relative to standard) fluor->qy stokes Determine Stokes Shift (λ_max_em - λ_max_abs) fluor->stokes lifetime_analysis Analyze Lifetime Decay tcspc->lifetime_analysis

Workflow for characterizing the fluorescent properties of 2-cyano-7-azaindole.

Other Potential Biological Activities

Beyond anticancer and fluorescent applications, the 7-azaindole scaffold has been explored for a range of other biological activities, suggesting potential avenues for the investigation of 2-cyano-7-azaindole. These include:

  • Analgesic and Anti-inflammatory Activity: Some 7-azaindole derivatives have shown significant analgesic activity.[6][8][9]

  • Hypotensive Activity: Certain derivatives have also been found to cause a slight fall in blood pressure.[6][9]

  • Antiviral Activity: The 7-azaindole scaffold has been investigated for its potential in developing antiviral agents.

Conclusion and Future Perspectives

The 7-azaindole scaffold is a remarkably versatile platform in medicinal chemistry, with a proven track record in the development of potent kinase inhibitors and other therapeutic agents. While the biological activities of the broader class of 7-azaindole derivatives are well-documented, specific and comprehensive data on the 2-cyano substituted variant remains relatively scarce in the public domain.

The introduction of the electron-withdrawing cyano group at the 2-position is expected to significantly modulate the electronic and steric properties of the 7-azaindole core, which could translate into novel and potent biological activities. Future research should focus on the systematic evaluation of 2-cyano-7-azaindole and its derivatives against a panel of protein kinases implicated in cancer and other diseases. Furthermore, a thorough investigation of its cytotoxic profile against a diverse range of cancer cell lines is warranted. Finally, a detailed characterization of its photophysical properties could unveil its potential as a fluorescent probe for biological imaging and sensing. The synthesis and evaluation of a library of 2-cyano-7-azaindole derivatives will be crucial in unlocking the full therapeutic potential of this intriguing molecular entity.

References

[5] Zlámalová, H., Kasparkova, J., Vrána, O., Nováková, O., Burda, J. V., & Trávníček, Z. (2012). How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. Journal of inorganic biochemistry, 115, 93–102. [Link]

[6] Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 21(1), 36–39. [Link]

[4] Vadlakonda, R., Nerella, R., & Srinivas, S. V. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. Rasayan Journal of Chemistry, 10(4), 1316-1322. [Link]

[10] Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). [Link]

[11] Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

[3] Abouzid, K. M., Abdel-Sattar, M., El-Sabbagh, O. I., & Choh, C. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & medicinal chemistry, 28(11), 115493. [Link]

[12] Haider, M., Gstach, H., Kählig, H., & Kutil, Z. (2005). Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines. Journal of medicinal chemistry, 48(3), 856–865. [Link]

[7] Liu, Y., Zhang, Y., & Gai, F. (2023). Photophysics of Two Indole-Based Cyan Fluorophores. The journal of physical chemistry. B, 127(20), 4508–4513. [Link]

[13] Van Rensburg, H. D., Legoabe, L. J., & Terre'Blanche, G. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & medicinal chemistry letters, 30(11), 127163. [Link]

[14] van Rensburg, H. D., Legoabe, L. J., Terre'Blanche, G., & van der Walt, M. M. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & medicinal chemistry letters, 30(11), 127163. [Link]

[8] Wu, J., Li, J., Cai, Y., Pan, Y., Ye, F., & Zhang, Y. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug design, development and therapy, 8, 1853–1867. [Link]

[2] Popowycz, F., Joseph, B., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (Basel, Switzerland), 19(12), 19935–19969. [Link]

[15] Starha, P., Dvorak, Z., & Trávníček, Z. (2016). Platinum(II) carboxylato complexes containing 7-azaindoles as N-donor carrier ligands showed cytotoxicity against cancer cell lines. Journal of inorganic biochemistry, 162, 193–201. [Link]

[16] Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 21(1), 36–39. [Link]

[17] Liu, Y., Zhang, Y., & Gai, F. (2023). Photophysics of Two Indole-Based Cyan Fluorophores. The journal of physical chemistry. B, 127(20), 4508–4513. [Link]

[18] Jiang, X., Wu, P. L., Bolze, F., Leung, H. W. C., & Wong, M. S. (2011). Cyanines as New Fluorescent Probes for DNA Detection and Two-Photon Excited Bioimaging. Chemistry, an Asian journal, 6(1), 213–221. [Link]

[19] Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainian Chemical Journal, 90(5), 3-38. [Link]

[9] Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 21(1), 36–39. [Link]

[20] Manna, K., Ghosh, P. S., Das, M., Banik, U., & Das, A. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]

[21] Negrerie, M., Bellefeuille, J., & Gai, F. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical reviews, 97(2), 279–304. [Link]

[22] Sun, X., Li, M., Wang, Y., Zhang, Y., & Song, X. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European journal of medicinal chemistry, 285, 117236. [Link]

[23] Liu, Y., Zhang, Y., & Gai, F. (2015). 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures. Physical chemistry chemical physics : PCCP, 17(16), 10587–10593. [Link]

Sources

Solubility profile of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile in DMSO

Executive Summary

1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (also known as 2-cyano-7-azaindole) is a critical heterocyclic scaffold used primarily in the development of Janus kinase (JAK) inhibitors and other ATP-competitive kinase antagonists. While the parent 7-azaindole is highly soluble in organic solvents, the introduction of the electron-withdrawing nitrile group at the C2 position significantly alters its physicochemical profile.

Critical Technical Insight: Unlike its C3-substituted analogs, the C2-substitution pattern in 7-azaindoles induces a high degree of planarity and crystal lattice energy. Consequently, this compound exhibits lower-than-expected solubility in polar aprotic solvents like DMSO compared to the parent scaffold. This guide provides a validated protocol to achieve stable stock solutions, preventing the common "crashing out" phenomenon observed during aqueous dilution in biological assays.

Physicochemical Characterization

Understanding the molecular drivers of solubility is essential for troubleshooting precipitation issues.

PropertyDataTechnical Implication
CAS Number 1261627-31-9 Unique identifier for the 2-cyano isomer.[1][2]
Molecular Weight 143.15 g/mol Low MW suggests high ligand efficiency but facilitates tight crystal packing.
Formula C₈H₅N₃High nitrogen content increases polarity.
pKa (Pyrrole NH) ~10.5 - 11.5 (Est.)The C2-nitrile group is electron-withdrawing, significantly increasing the acidity of the pyrrole NH compared to parent 7-azaindole (pKa ~13.2).
H-Bond Donors 1 (Pyrrole NH)Primary site for DMSO interaction (S=O ··· H-N).
H-Bond Acceptors 2 (Pyridine N, Nitrile N)Sites for water interaction; risk of hydrate formation.
LogP ~1.5 - 1.8Moderately lipophilic; requires organic co-solvent for solubilization.
Solvation Mechanism in DMSO

Dimethyl sulfoxide (DMSO) dissolves this compound through dipole-dipole interactions and hydrogen bonding. The sulfoxide oxygen of DMSO acts as a H-bond acceptor for the acidic pyrrole NH.

  • The Challenge: The planar structure promotes

    
    -
    
    
    
    stacking interactions between the aromatic rings, which compete with solvent interactions. If the lattice energy exceeds the solvation energy, the compound remains solid.

Solubility Profiling & Preparation Protocol

Standard Solubility Limit: ~10 mM to 50 mM in anhydrous DMSO. Maximum Theoretical Solubility: ~100 mM (Requires heating/sonication; metastable). Recommended Stock Concentration: 10 mM (Safe for freeze-thaw stability).

Protocol A: Preparation of a 10 mM Stock Solution

This protocol is designed to minimize water uptake and ensure complete dissolution.

  • Equilibration: Allow the vial of solid 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile to reach room temperature before opening to prevent condensation.

  • Weighing: Weigh 1.43 mg of solid into a sterile, amber glass vial (borosilicate).

    • Note: Avoid polystyrene tubes; DMSO leaches plasticizers which can interfere with bioassays.

  • Solvent Addition (Stepwise):

    • Add 500 µL of high-grade anhydrous DMSO (≥99.9%).

    • Vortex vigorously for 30 seconds.

    • Inspect visually.[3] If solid remains, proceed to sonication.

  • Sonication: Sonicate in a water bath at 35-40°C for 5-10 minutes. The slight heat aids in breaking the crystal lattice.

  • Final Volume: Add the remaining 500 µL of DMSO to reach 1 mL total volume. Vortex again.

  • Validation: Centrifuge at 13,000 rpm for 5 minutes. Inspect the pellet. If a pellet is visible, the concentration is above the saturation limit; dilute to 5 mM.

SolubilityWorkflow Start Solid Compound (CAS 1261627-31-9) Weigh Weigh into Amber Glass Vial Start->Weigh AddSolvent Add 50% Vol Anhydrous DMSO Weigh->AddSolvent Vortex Vortex 30s AddSolvent->Vortex Inspect Visual Inspection Vortex->Inspect Sonicate Sonicate 40°C 5-10 mins Inspect->Sonicate Cloudy/Solid Dilute Add Remaining DMSO Inspect->Dilute Clear Sonicate->Inspect QC Centrifuge & Verify (Clear Solution) Dilute->QC

Figure 1: Step-wise dissolution workflow to ensure homogeneity and prevent false saturation readings.

Stability and Storage (The Hygroscopicity Trap)

DMSO is highly hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.

  • Impact: The solubility of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile drops exponentially as water content increases. A stock solution that was clear on Day 1 may show needle-like crystals on Day 7 if water is absorbed.

Storage Guidelines:

  • Vessel: Use screw-cap cryovials with O-ring seals.

  • Temperature: Store at -20°C or -80°C .

    • Note: DMSO freezes at 19°C. The compound is stable in the frozen solid matrix.

  • Aliquot: Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Limit: Do not exceed 3 freeze-thaw cycles.

Biological Application: The "Crash-Out" Prevention

When diluting the hydrophobic stock into aqueous buffers (PBS, cell media), local regions of high concentration can cause immediate micro-precipitation.

Dilution Protocol for IC50 Assays: Do not pipette 10 mM stock directly into 10 mL of media.

  • Intermediate Dilution: Prepare a 100x working solution in pure DMSO.

    • Example: Dilute 10 mM stock to 100 µM in DMSO.

  • Rapid Dispersion: Add the working solution to the media while vortexing the media.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cytotoxicity.

  • Visual Check: Hold the tube against a light source. A "Tyndall effect" (scattering of light) indicates colloidal precipitation. If observed, lower the working concentration.

DilutionLogic Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100% DMSO) Stock->Inter Serial Dilution Media Cell Culture Media (Aqueous) Stock->Media Direct Addition (AVOID) Assay Assay Well (Final <0.5% DMSO) Inter->Assay Rapid Addition with Mixing Media->Assay Precip RISK: Precipitation

Figure 2: Proper dilution strategy to maintain compound solubility in aqueous assay buffers.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Solution turns cloudy upon thawing Water absorption by DMSO.Sonicate at 37°C. If cloudiness persists, discard and prepare fresh from solid.
Pellet forms after centrifugation Saturation limit exceeded.Filter through a 0.2 µm PTFE filter (hydrophobic). Re-quantify concentration using UV/HPLC.
Yellow discoloration Oxidation of the pyrrole ring.Check storage age. If >6 months, verify purity by LC-MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56606089, 1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile. Retrieved from [Link]

  • Wang, S., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols in drug discovery).

Sources

Methodological & Application

Application Note & Protocol: A Strategic Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the multi-step synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, a valuable scaffold in medicinal chemistry, starting from the readily available 2-aminopyridine. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure found in numerous biologically active compounds, including several approved kinase inhibitors like the BRAF inhibitor vemurafenib[1]. The introduction of a 2-carbonitrile group further enhances its utility as a versatile synthetic intermediate. This guide is designed for researchers in organic synthesis and drug development, offering a robust, step-by-step protocol that emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy and Overview

The conversion of 2-aminopyridine to 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is not achievable in a single step and requires a strategic, multi-step approach. The chosen pathway is designed for efficiency and reliability, proceeding through key, characterizable intermediates. The overall strategy involves three primary stages:

  • Electrophilic Halogenation: Introduction of an iodine atom at the C-3 position of 2-aminopyridine. This "handles" the pyridine ring for subsequent carbon-carbon bond formation.

  • Annulation to form the 7-Azaindole Core: A palladium/copper-catalyzed Sonogashira coupling with an acetylene surrogate, followed by an intramolecular cyclization to construct the fused pyrrole ring.

  • Functionalization at C-2: A reliable, two-step sequence to install the carbonitrile group onto the electron-rich C-2 position of the 7-azaindole core via a formylation-oximation-dehydration pathway.

This synthetic blueprint is visualized in the workflow diagram below.

G cluster_0 Overall Synthetic Workflow A 2-Aminopyridine B Intermediate 1: 2-Amino-3-iodopyridine A->B Step 1: Iodination C Intermediate 2: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) B->C Step 2: Sonogashira Coupling & Cyclization D Intermediate 3: 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde C->D Step 3a: Vilsmeier-Haack Formylation E Final Product: 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile D->E Step 3b: Oximation & Dehydration

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of 2-Amino-3-iodopyridine (Intermediate 1)

Principle and Rationale

The initial step involves the regioselective iodination of 2-aminopyridine at the C-3 position. The amino group at C-2 is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the C-3 and C-5 positions. By carefully controlling the reaction conditions and stoichiometry, selective mono-iodination at C-3 can be achieved. We utilize N-Iodosuccinimide (NIS) as the iodine source, which is a mild and efficient electrophilic iodinating agent. The iodine atom serves as an excellent leaving group in the subsequent palladium-catalyzed cross-coupling reaction.

Experimental Protocol

Materials:

  • 2-Aminopyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • To a stirred solution of 2-aminopyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-3-iodopyridine as a solid.

Part 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole, Intermediate 2)

Principle and Rationale

This stage involves the construction of the pyrrole ring onto the pyridine core. This is achieved via a Sonogashira cross-coupling reaction followed by an intramolecular cyclization[1][2][3][4].

  • Sonogashira Coupling: This powerful reaction forms a C-C bond between the sp² carbon of the aryl iodide (Intermediate 1) and the sp carbon of a terminal alkyne[4][5]. A palladium complex serves as the primary catalyst, while a copper(I) salt acts as a co-catalyst. We use trimethylsilylacetylene (TMSA) as a safe and easy-to-handle acetylene equivalent.

  • Deprotection & Cyclization: The TMS group is readily cleaved under basic conditions. The resulting terminal alkyne intermediate then undergoes a base-mediated 5-endo-dig intramolecular cyclization, where the C-2 amino group attacks the alkyne to form the pyrrole ring, yielding the 7-azaindole scaffold[6].

G cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalytic Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd_complex Ar-Pd(II)L₂(I) pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_trans->pd_alkyne cu_complex Cu(I)-C≡CR pd_trans->cu_complex from Cu cycle pd_red Reductive Elimination pd_alkyne->pd_red pd_red->pd0 Product Ar-C≡CR cu_start Cu(I)I cu_alkyne H-C≡CR cu_alkyne->cu_complex cu_complex->pd_trans to Pd cycle cu_complex->cu_start

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol

Materials:

  • 2-Amino-3-iodopyridine (Intermediate 1)

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 2-amino-3-iodopyridine (1.0 eq) in a mixture of anhydrous DMF and Et₃N (e.g., 5:2 v/v), add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, add a solution of KOH (3.0 eq) in methanol.

  • Stir the mixture at room temperature for an additional 2 hours to effect deprotection and cyclization.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 1H-pyrrolo[2,3-b]pyridine.

Part 3: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (Final Product)

Principle and Rationale

The final stage involves the introduction of the carbonitrile group at the C-2 position. The pyrrole ring of the 7-azaindole system is electron-rich, making the C-2 and C-3 positions susceptible to electrophilic substitution. A highly reliable method to achieve this transformation is a three-step sequence:

  • Vilsmeier-Haack Formylation: Reaction with the Vilsmeier reagent (generated in situ from POCl₃ and DMF) introduces a formyl group (-CHO) selectively at the C-2 position.

  • Oximation: The resulting aldehyde is readily converted to its corresponding oxime by reaction with hydroxylamine hydrochloride.

  • Dehydration: The oxime is then dehydrated using a reagent like acetic anhydride or trifluoroacetic anhydride to yield the final carbonitrile product. This sequence is generally high-yielding and avoids the use of more hazardous direct cyanating agents.

Experimental Protocol

Step 3a: 2-Formylation

  • In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous DMF (5.0 eq) under a nitrogen atmosphere. Stir for 30 minutes.

  • Add a solution of 1H-pyrrolo[2,3-b]pyridine (Intermediate 2, 1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.

  • Cool the mixture in an ice bath and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution to pH 9-10 with aqueous NaOH.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.

Step 3b: Oximation and Dehydration

  • Reflux a mixture of the aldehyde from Step 3a (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in ethanol for 2 hours.

  • Cool the mixture and remove the solvent under reduced pressure. Add water to the residue and collect the precipitated oxime by filtration.

  • Heat the crude, dried oxime in acetic anhydride at 140 °C for 1-2 hours.

  • Cool the reaction mixture and pour it onto ice water.

  • Neutralize with saturated aqueous NaHCO₃ and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the final product, 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, by flash column chromatography or recrystallization.

Summary of Results

The following table summarizes typical outcomes for each step of the synthesis.

StepStarting MaterialKey ReagentsProductTypical YieldPurity (by HPLC)
1 2-AminopyridineN-Iodosuccinimide (NIS)2-Amino-3-iodopyridine75-85%>97%
2 2-Amino-3-iodopyridineTMSA, Pd(PPh₃)₂Cl₂, CuI, KOH1H-pyrrolo[2,3-b]pyridine60-70%>98%
3 1H-pyrrolo[2,3-b]pyridinePOCl₃, DMF; NH₂OH·HCl; Ac₂O1H-pyrrolo[2,3-b]pyridine-2-carbonitrile65-75% (over 2 steps)>99%

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link][2][3]

  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(10), 1635-1645. [Link][6]

  • Wikipedia. Sonogashira reaction. Wikipedia, The Free Encyclopedia. [Link][4]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link][5]

  • Patil, S. A., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1050–1055. [Link][7]

  • Wang, X., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 10(25), 14769-14777. [Link][8]

  • Kudlinzki, D., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(8), 2419. [Link][9]

Sources

Application Note: Optimizing Suzuki-Miyaura Coupling for the Synthesis of 2-Cyano-7-Aryl-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Functionalized 7-Azaindoles

The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] Its unique structure, featuring both a hydrogen bond donor (the pyrrolic N-H) and an acceptor (the pyridinic nitrogen), allows for potent and specific interactions with biological targets.[1] The introduction of a carbonitrile group at the C-2 position further modulates the electronic properties of the ring system, often enhancing biological activity. Consequently, robust and versatile methods for the C-C bond formation at other positions of the 2-cyano-7-azaindole core are of paramount importance for building libraries of potential drug candidates.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for constructing C(sp²)-C(sp²) bonds.[4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[5][6]

However, applying this methodology to nitrogen-rich heterocycles like 7-azaindole is not without its challenges. The presence of the free N-H group can lead to catalyst inhibition or undesired side reactions.[7][8][9] This guide provides a detailed examination of the critical parameters, field-proven protocols, and mechanistic considerations for successfully executing the Suzuki-Miyaura coupling on 7-azaindole-2-carbonitrile substrates, enabling researchers to efficiently synthesize diverse derivatives for drug development programs.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational optimization and troubleshooting. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-azaindole, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[4][10]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester form) is transferred to the palladium center, displacing the halide. This step requires activation of the boron species by a base.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (7-Halo-azaindole-2-carbonitrile) pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of coupling with 7-azaindole-2-carbonitrile hinges on the judicious selection of each reaction component. The electron-deficient nature of the pyridine ring and the presence of the N-H moiety necessitate specific considerations.

The Azaindole Substrate: Halide Choice and N-Protection

The reaction typically starts with a halogenated 7-azaindole-2-carbonitrile. The choice of the halide (X) is critical as it directly influences the rate of the oxidative addition step. The reactivity order is I > Br >> Cl. While iodo- and bromo-derivatives are most common, recent advances in catalyst systems have enabled the use of more cost-effective chloro-substrates.[11]

A key consideration for N-heterocycles is whether to protect the acidic N-H proton. While traditional methods often required N-protection (e.g., with a benzyl, p-methoxybenzyl, or sulfonyl group) to prevent catalyst deactivation, modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands, are highly effective for coupling unprotected N-heterocycles.[7][8][12] For many applications, proceeding with the free N-H is preferable as it eliminates the need for additional protection and deprotection steps.

The Boron Reagent: Stability and Reactivity

Aryl and heteroaryl boronic acids are the most common coupling partners due to their high reactivity.[10] However, they can be susceptible to decomposition pathways, most notably protodeboronation, especially with electron-rich or certain heteroaryl derivatives.[5][13]

For challenging couplings or for substrates that are difficult to purify, more stable boronic esters are an excellent alternative.

  • Pinacol Esters (Ar-B(pin)): These are widely used, generally stable to chromatography, and can be directly employed in the coupling reaction.[14][15]

  • MIDA Boronates (Ar-B(MIDA)): These offer exceptional stability, allowing for rigorous purification while being readily cleaved under standard basic aqueous coupling conditions to slowly release the active boronic acid.[16]

The Palladium Catalyst System: The Key to Success

The choice of palladium source and, more importantly, the ancillary ligand is the most critical factor for achieving high yields with challenging substrates like N-heterocycles.

  • Palladium Precursors: Simple sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective but require the addition of a ligand to form the active catalytic species in situ.

  • Ligands: For N-heterocyclic substrates, bulky, electron-rich phosphine ligands are the state-of-the-art. They promote the rate-limiting oxidative addition and facilitate the reductive elimination step. Highly recommended ligands include:

    • Buchwald-type biarylphosphines: SPhos, XPhos, and RuPhos are particularly effective for coupling both electron-rich and electron-deficient heterocycles.[11]

    • N-Heterocyclic Carbenes (NHCs): These form very stable and highly active palladium complexes, offering an excellent alternative to phosphine ligands.[17][18][19]

  • Pre-formed Catalysts (Precatalysts): To improve reproducibility and ease of handling, air-stable palladium precatalysts are highly recommended. Buchwald's G2, G3, and G4 precatalysts, which incorporate the aforementioned phosphine ligands, are commercially available and generate the active Pd(0) species reliably under the reaction conditions.[12]

The Base and Solvent System

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.

  • Bases: For Suzuki-Miyaura couplings of azaindoles, inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.[7][11][20] They are sufficiently basic to promote the reaction without causing significant degradation of sensitive substrates.

  • Solvents: The reaction is typically performed in aprotic polar solvents. A mixture of an organic solvent with water is common, as water can aid in dissolving the base.

    • Common Solvents: Dioxane/H₂O, Toluene/H₂O, or THF/H₂O are standard systems.[4][7] The ratio is typically between 4:1 and 10:1.

Comparative Data for Catalyst System Selection

The following table summarizes typical conditions reported for the Suzuki-Miyaura coupling of various halo-azaindole derivatives, providing a starting point for optimization.

Halo-Azaindole SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
6-Chloro-3-iodo-1-methyl-7-azaindolePhenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/EtOH (1:1)6090+[11]
4-Chloro-7-azaindole4-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)Toluene/H₂O (10:1)10085[21]
3-Chloroindazole (unprotected)5-Indole boronic acidP2 Precatalyst (2.5)-K₃PO₄ (2)Dioxane/H₂O (4:1)10091[7]
4-Bromo-1-benzyl-7-azaindoleN-Boc-pyrrole-2-boronic acidPd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2.5)Dioxane10082[22]

Note: Yields are highly substrate-dependent. This table serves as a guide for selecting initial screening conditions.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-7-azaindole-2-carbonitrile with an arylboronic acid.

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Reaction Scheme:

(Illustrative scheme: A 5-bromo-7-azaindole-2-carbonitrile is coupled with a generic arylboronic acid)

Materials:

  • 5-Bromo-7-azaindole-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • SPhos Pd G3 Precatalyst (2-5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-7-azaindole-2-carbonitrile (e.g., 1.0 mmol, 223 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424 mg).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the SPhos Pd G3 precatalyst (0.02 mmol, 17 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) and deionized water (e.g., 1 mL) via syringe.

  • Degassing: Seal the vessel and thoroughly degas the mixture by sparging with argon for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-7-azaindole-2-carbonitrile product.[6][23]

Conclusion

The Suzuki-Miyaura cross-coupling is a highly effective method for the functionalization of the 7-azaindole-2-carbonitrile core. Success with this challenging substrate class is readily achievable through the rational selection of modern, highly active palladium catalyst systems. The use of bulky, electron-rich biarylphosphine ligands, often delivered as air-stable precatalysts, in combination with appropriate bases like K₃PO₄ or Cs₂CO₃, allows for efficient coupling, even on unprotected N-H substrates. The protocols and insights provided in this guide offer a robust framework for researchers in drug discovery to accelerate the synthesis and exploration of novel 7-azaindole-based therapeutics.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. [Link]

  • MIT DSpace. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. RSC Publishing. [Link]

  • Li, S. S., et al. (2015). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters. [Link]

  • Yamamoto, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. [Link]

  • ResearchGate. (n.d.). Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. [Link]

  • ResearchGate. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. [Link]

  • ACS Publications. (2025). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ACS Publications. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (n.d.). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry. [Link]

  • SciSpace. (n.d.). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. [Link]

  • Semantic Scholar. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Myers Research Group, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Research With Rutgers. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • PubMed. (2006). Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. [Link]

  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]

  • Durham e-Theses. (2011). METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES. [Link]

  • PubMed. (2009). Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro... [Link]

  • ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during flash chromatography of this and structurally related aza-indole compounds. The insights provided herein are grounded in established chromatographic principles and extensive field experience.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section is formatted as a series of questions and answers to directly address common problems encountered during the flash chromatography of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: My TLC analysis shows a clear separation between my product and impurities, but on the flash column, the fractions are all mixed. What could be the cause?

Answer: This is a frequent and frustrating issue that can arise from several factors during the transition from thin-layer chromatography (TLC) to flash chromatography.

  • Potential Cause 1: Column Overloading. One of the most common reasons for poor separation is overloading the column. The amount of crude material should ideally be between 1-5% of the mass of the stationary phase.[1] Exceeding this can lead to broad peaks that merge, negating the separation seen on TLC.

    • Solution: If you suspect overloading, reduce the sample load significantly for the next run. If a large quantity of material must be purified, it is necessary to use a larger column.[1]

  • Potential Cause 2: Inappropriate Sample Loading Technique. How the sample is loaded onto the column is critical. If the initial band of the compound is too wide, separation will be compromised.

    • Solution: Dissolve your crude 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique, known as dry loading, ensures a narrow starting band.

  • Potential Cause 3: Differences in Silica Gel Activity. The silica gel used for your flash column may have a different activity (e.g., water content) compared to your TLC plate, leading to altered separation behavior.

    • Solution: It is good practice to use silica gel from the same manufacturer and lot for both TLC and flash chromatography to ensure consistency.

Issue 2: The Product is Tailing or Streaking on the Column

Question: My purified fractions show significant tailing of the product peak. How can I achieve a more symmetrical peak shape?

Answer: Peak tailing is often observed with nitrogen-containing heterocycles like 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile due to their interaction with the acidic surface of silica gel.[2]

  • Potential Cause 1: Strong Interaction with Acidic Silanols. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, causing the compound to elute slowly and result in a tailed peak.[1]

    • Solution 1: Add a Basic Modifier. Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia into your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[1][2][3]

    • Solution 2: Use a Deactivated Stationary Phase. Consider using a deactivated silica gel or an alternative stationary phase like neutral or basic alumina.[3][4]

  • Potential Cause 2: Compound Insolubility in the Mobile Phase. If the compound has low solubility in the chosen eluent, it can lead to tailing as it continuously dissolves and re-precipitates on the column.

    • Solution: While maintaining an appropriate polarity for separation, ensure your chosen solvent system is a good solvent for 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. A dichloromethane/methanol system can be effective for more polar compounds with poor solubility in ethyl acetate.

Issue 3: Low or No Recovery of the Product

Question: After running the flash column, I have a very low yield of my target compound, or in some cases, I can't find it at all. Where did my product go?

Answer: This alarming situation can be due to several factors, ranging from compound instability to elution issues.

  • Potential Cause 1: Compound Decomposition on Silica Gel. The acidic nature of silica gel can cause the degradation of sensitive compounds.[4][5]

    • Solution: Before committing to a large-scale purification, test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely degrading.[4] In this case, using a less acidic stationary phase like alumina or deactivated silica is recommended.[4]

  • Potential Cause 2: The Compound is Too Polar and Stuck on the Column. If the chosen mobile phase is not polar enough, your compound may not elute from the column.[1]

    • Solution: If you suspect your compound is still on the column, you can try flushing the column with a very polar solvent, such as 10% methanol in dichloromethane, to recover it.[6] For future purifications, a more polar solvent system should be used from the start.

  • Potential Cause 3: The Compound Eluted in the Solvent Front. Conversely, if the mobile phase is too polar, your compound may have eluted very quickly with the solvent front, and you may have missed it.[4]

    • Solution: Always collect the first fraction that comes off the column and check it by TLC.[4]

Workflow for Troubleshooting Flash Chromatography

Troubleshooting_Flash_Chromatography start Start: Purification Issue poor_sep Poor Separation start->poor_sep tailing Peak Tailing/Streaking start->tailing low_yield Low/No Recovery start->low_yield overloading Check for Column Overloading poor_sep->overloading loading_tech Review Sample Loading Technique poor_sep->loading_tech silica_activity Consider Silica Gel Activity poor_sep->silica_activity acidic_interaction Acidic Silanol Interaction? tailing->acidic_interaction solubility Compound Solubility Issue? tailing->solubility decomposition Compound Degradation? low_yield->decomposition too_polar Compound Stuck on Column? low_yield->too_polar solvent_front Eluted in Solvent Front? low_yield->solvent_front reduce_load Solution: Reduce Sample Load overloading->reduce_load dry_load Solution: Use Dry Loading loading_tech->dry_load same_silica Solution: Use Consistent Silica silica_activity->same_silica add_base Solution: Add Basic Modifier acidic_interaction->add_base change_stationary Solution: Change Stationary Phase acidic_interaction->change_stationary change_solvent Solution: Change Solvent System solubility->change_solvent decomposition->change_stationary test_stability Solution: Test Stability on TLC decomposition->test_stability flush_column Solution: Flush with Polar Solvent too_polar->flush_column check_first_fraction Solution: Check First Fraction solvent_front->check_first_fraction

Caption: A logical workflow for troubleshooting common issues in flash chromatography.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general, yet crucial, questions regarding the purification of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.

Q1: What is a good starting solvent system for the flash chromatography of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile?

A1: A common and effective starting point for many aza-indole derivatives is a gradient of ethyl acetate in hexanes.[3] For 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, which is a relatively polar molecule, a gradient starting from 20-30% ethyl acetate in hexanes and gradually increasing to 70-80% is a reasonable starting point. Another widely used system for polar compounds is dichloromethane/methanol.[6] It is always recommended to first optimize the solvent system using TLC to achieve a target Rf value of approximately 0.2-0.4 for the product.[2]

Solvent SystemTypical Starting GradientNotes
Ethyl Acetate/Hexanes20% to 80% Ethyl AcetateA standard choice for moderately polar compounds.[6]
Dichloromethane/Methanol1% to 10% MethanolEffective for more polar compounds.[6]

Q2: What are the common impurities I should expect in my crude 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile?

A2: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products.[3] For instance, if the synthesis involves a cyanation of a halogenated precursor, you might have residual starting material. The synthesis of aza-indoles can also sometimes lead to the formation of structural isomers, which may be difficult to separate.[3] A thorough review of your synthetic route and work-up procedure can provide clues about potential impurities.

Q3: Can I use reversed-phase flash chromatography for this compound?

A3: Yes, reversed-phase flash chromatography is a viable option, especially if you are struggling with compound degradation or strong adsorption on silica gel. In reversed-phase chromatography, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically water and acetonitrile or methanol). This can be particularly useful for purifying polar and water-soluble compounds. Scaling from analytical HPLC or UPLC methods to preparative reversed-phase flash is a common workflow in the pharmaceutical industry.[7]

Q4: How should I prepare my sample for loading onto the flash column?

A4: Proper sample preparation is key to a successful purification.

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent.[2] Using a strong solvent like dichloromethane is often a good choice. If your compound is not very soluble, you may need to use a small amount of a more polar solvent like methanol, but be aware that this can affect the initial separation on the column.

  • Loading: As mentioned in the troubleshooting section, dry loading is highly recommended. To do this, dissolve your crude material, add a small amount of silica gel (a few times the weight of your crude product), and then evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Decision Tree for Purification Method Selection

Purification_Method_Selection crude_product Crude 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is_solid Is the compound a solid? crude_product->is_solid is_stable Is it stable on silica? is_solid->is_stable No recrystallization Attempt Recrystallization is_solid->recrystallization Yes quantity Quantity to purify? is_stable->quantity Yes modified_normal_phase Normal-Phase with Basic Modifier is_stable->modified_normal_phase No, tailing alternative_stationary Use Alumina or Deactivated Silica is_stable->alternative_stationary No, degradation reversed_phase Reversed-Phase Flash Chromatography is_stable->reversed_phase No, very polar normal_phase Normal-Phase Flash Chromatography quantity->normal_phase > 100 mg prep_tlc Preparative TLC quantity->prep_tlc < 100 mg hplc Preparative HPLC quantity->hplc High purity needed recrystallization->is_stable

Caption: A decision tree to guide the selection of an appropriate purification method.

III. General Protocol for Flash Chromatography

The following is a generalized protocol that can be adapted for the purification of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.

Step 1: Method Development using TLC
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes or dichloromethane/methanol).[2]

  • The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[2]

Step 2: Column Packing
  • Select an appropriately sized flash column. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[2]

  • Pack the column with silica gel, ensuring it is packed uniformly to avoid channeling.[3]

Step 3: Sample Loading
  • Prepare your sample for dry loading as described in the FAQ section.

  • Carefully add the dried sample-silica mixture to the top of the packed column, creating a thin, even layer.

Step 4: Elution and Fraction Collection
  • Begin eluting with your chosen mobile phase. If using a gradient, start with the less polar mixture.

  • Collect fractions of a suitable volume. The appropriate fraction size will depend on the size of your column and the separation of your compounds.

  • Monitor the elution of your compounds by TLC analysis of the collected fractions.

Step 5: Product Isolation
  • Combine the fractions containing your pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified compound under high vacuum to remove any residual solvent.

IV. References

  • BenchChem. (2025). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography. BenchChem.

  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31).

  • Parés, S., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Hawach.

  • Abdel-Maksoud, M. S., et al. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.

  • Shishkina, I., et al. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.

  • Echemi. 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.

  • Georganics. (2016, May 6). 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE. Georganics.

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine.

  • Gillespie, J. R., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.

  • Regalado, E. L. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today.

  • Ciogli, A., et al. (2019). Solvent selection in liquid chromatography. Journal of Chromatography A.

  • BenchChem. (2025). The Versatile Scaffold of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Modern Drug Discovery. BenchChem.

  • D'Acunzo, F. (2025, November 26). Recent problems with silica gel chromatography. ResearchGate.

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Biotage.

  • Sigma-Aldrich. 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile | 1190319-59-5.

  • El-Sayed, N. N. E., et al. (2019). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate.

  • Chen, C.-H., et al. (2012). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PMC.

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column.

  • BenchChem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. BenchChem.

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry.

  • ChemicalBook. 1H-PYRROLO[2,3-B]PYRIDINE-2,3-DIONE CAS 5654-95-5.

  • Collins, D. P., et al. (2022, June 8). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI.

  • Shaabani, A., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.

  • Okusa, K., et al. (2000). Development of a new cyano-bonded column for high-performance liquid chromatography. Journal of Chromatography A.

  • Chromatography Forum. (2010, July 3). Degraded cyano column.

Sources

Troubleshooting N-oxide formation in 7-azaindole oxidation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 7-azaindole oxidation. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical reaction. 7-Azaindole N-oxide is a cornerstone intermediate for the synthesis of a wide array of biologically active compounds, particularly kinase inhibitors[1]. The N-oxidation of the pyridine ring is a pivotal step that activates the scaffold for further functionalization[1][2][3].

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary goal of 7-azaindole oxidation and why is it important?

The primary goal is the selective oxidation of the nitrogen atom at the 7-position (N-7) of the 7-azaindole ring system to form 7-azaindole N-oxide. This transformation is crucial because the resulting N-oxide is a versatile intermediate[1]. The N-oxide group activates the pyridine ring, facilitating subsequent nucleophilic substitution reactions, often at the C4 position, which is a common strategy in the development of novel therapeutics[3][4]. Furthermore, the N-oxide itself can act as a coordinating ligand in metal-catalyzed reactions[5][6].

Q2: Which nitrogen atom on 7-azaindole is oxidized and why?

7-Azaindole has two nitrogen atoms: N-1 in the pyrrole ring and N-7 in the pyridine ring. Oxidation selectively occurs at the N-7 position. This is due to the difference in electron density and basicity between the two nitrogen atoms. The N-7 atom of the pyridine ring is more nucleophilic and basic (a typical pyridine-like nitrogen) compared to the N-1 atom of the pyrrole ring, whose lone pair is part of the aromatic sextet and thus less available for reaction with electrophilic oxidizing agents.

Q3: What are the most common and reliable methods for synthesizing 7-azaindole N-oxide?

Two methods are predominantly used for their reliability and scalability:

  • Hydrogen Peroxide (H₂O₂): This method, often carried out in solvents like THF or with acetic acid, is cost-effective and generally provides high yields[1][4]. The use of urea-hydrogen peroxide (UHP) is an increasingly popular alternative, as it is a stable, solid source of H₂O₂ that is easier to handle and allows for anhydrous conditions[7][8].

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and highly effective peroxy acid for N-oxidations[9][10]. It operates under mild conditions and is known for its high efficiency, though it requires a more careful workup to remove the meta-chlorobenzoic acid byproduct[1].

Q4: How should I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction[1].

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes can effectively separate the starting material, product, and byproducts. For example, start with 100% DCM and gradually increase the methanol concentration (e.g., 2-10%).

  • Visualization: Use a UV lamp (254 nm). The N-oxide product is typically more polar than the starting 7-azaindole, so it will have a lower Rf value.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the experiment.

Problem Area 1: Low or No Conversion to Product

Q: My reaction has been running for several hours, but TLC analysis shows only starting material. What are the likely causes?

A: This is a common issue that usually points to a problem with the oxidizing agent or reaction conditions. Let's break down the possibilities in a logical workflow.

dot

Caption: Troubleshooting workflow for no product formation.

  • Cause 1: Inactive Oxidizing Agent.

    • Insight: Both H₂O₂ and m-CPBA can degrade over time. m-CPBA is particularly sensitive to moisture and should be stored under refrigeration. Commercial H₂O₂ solutions can have a lower concentration than stated on the label if they are old.

    • Solution: Use a fresh bottle of the oxidizing agent. For m-CPBA, it's best to use a recently purchased batch with a high purity assay (typically 70-77%, with the remainder being meta-chlorobenzoic acid and water for stability). For H₂O₂, use a stabilized solution. An alternative is Urea-Hydrogen Peroxide (UHP), a stable, solid oxidant that can be used as a 1:1 substitute for H₂O₂[7][11].

  • Cause 2: Incorrect Temperature.

    • Insight: The initial addition of the oxidant is typically performed at a low temperature (0-5 °C) to control the exothermic nature of the reaction[1]. However, after the initial addition, the reaction often needs to be warmed to room temperature to proceed to completion[1]. If the reaction is kept too cold, the activation energy barrier may not be overcome.

    • Solution: Follow the protocol carefully. Cool the 7-azaindole solution before the slow, dropwise addition of the oxidant. Once the addition is complete, allow the reaction to warm to room temperature and stir for the recommended time (typically 2-4 hours)[1].

  • Cause 3: Inappropriate Solvent.

    • Insight: The choice of solvent is critical. For m-CPBA, chlorinated solvents like Dichloromethane (DCM) are common[1]. For H₂O₂, Tetrahydrofuran (THF) is a good choice[1]. The solvent must be able to dissolve the starting material and should not react with the oxidant.

    • Solution: Ensure you are using the correct solvent as specified in the protocol. Using anhydrous solvents is recommended, especially for the m-CPBA method, to prevent premature decomposition of the oxidant.

Problem Area 2: Formation of Multiple Products & Impurities

Q: My TLC and/or LC-MS analysis shows the desired product, but also several other spots/peaks. What are these impurities and how can I prevent them?

A: The formation of multiple products typically indicates side reactions or over-oxidation. The 7-azaindole system, particularly the electron-rich pyrrole ring, can be sensitive to harsh oxidative conditions.

  • Potential Side Product 1: Over-Oxidation.

    • Insight: While oxidation of the N-1 pyrrole nitrogen is electronically disfavored, aggressive conditions (e.g., large excess of oxidant, high temperatures) could potentially lead to undesired reactions on the pyrrole ring or elsewhere. The Witkop oxidation, an oxidative cleavage of indoles, is a known reaction under certain oxidative conditions, highlighting the potential sensitivity of the indole core[12].

    • Solution: Carefully control the stoichiometry of your oxidizing agent. A slight excess is needed to drive the reaction to completion, but a large excess should be avoided. A molar ratio of 1:1.1 to 1:1.5 (7-azaindole:oxidant) is a good starting point for m-CPBA[1]. For H₂O₂, a ratio of 1:1.2 is reported to be effective[1]. Add the oxidant slowly and maintain a low temperature during the addition to dissipate heat and improve selectivity.

  • Potential Side Product 2: Impurities from Reagent.

    • Insight: Commercial m-CPBA contains meta-chlorobenzoic acid. This will appear as a separate, more polar spot on your TLC.

    • Solution: This is expected and is removed during the workup. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will deprotonate the acidic byproduct, transferring it to the aqueous layer[1].

Problem Area 3: Purification and Isolation Challenges

Q: I'm having trouble isolating a pure product after the reaction. What is the best workup and purification procedure?

A: A robust workup and purification strategy is essential for obtaining high-purity 7-azaindole N-oxide. The procedure depends on the oxidant used.

dot

Caption: Comparison of purification workflows.

  • For the m-CPBA Method:

    • Step 1: Quenching. After the reaction is complete, it is crucial to quench any remaining m-CPBA. This can be done by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃)[1]. This step also removes the meta-chlorobenzoic acid byproduct.

    • Step 2: Extraction & Drying. Separate the organic layer (typically DCM), wash it with brine to remove residual water, and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1].

    • Step 3: Chromatography. After concentrating the dried organic layer, the crude product often requires purification by silica gel column chromatography. A gradient elution of methanol (0% to 10%) in dichloromethane is typically effective for separating the polar N-oxide product from any remaining non-polar impurities[1].

  • For the Hydrogen Peroxide Method:

    • Insight: This method often results in a cleaner reaction profile, sometimes allowing for isolation by precipitation.

    • Step 1: Concentration. The reaction solvent (e.g., THF) is partially removed under reduced pressure (rotary evaporation)[1].

    • Step 2: Precipitation. An anti-solvent, such as n-hexane, is added to the concentrated solution. The highly polar N-oxide product is insoluble in hexane and will precipitate out of the solution[1].

    • Step 3: Isolation. The resulting solid can be collected by filtration, washed with additional n-hexane to remove any soluble impurities, and dried to yield the final product, often in high purity[1].

Experimental Protocols & Data

The following tables summarize typical reaction parameters, and the subsequent sections provide detailed, step-by-step protocols.

Data Presentation: Reaction Parameter Comparison
ParameterMethod 1: Hydrogen PeroxideMethod 2: m-CPBA
Oxidizing Agent Hydrogen Peroxide (30-50% aq.) or UHPmeta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Molar Ratio 1 : 1.2 (7-azaindole:H₂O₂)1 : 1.1 - 1.5 (7-azaindole:m-CPBA)
Temperature 5°C to Room Temperature0°C to Room Temperature
Reaction Time ~3 hours2-4 hours
Typical Yield >90%[1]Generally high, though variable
Workup Precipitation/FiltrationAqueous Wash & Chromatography
Protocol 1: N-Oxidation using Hydrogen Peroxide

This protocol is adapted from established procedures and is known for its high yield and straightforward workup[1].

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-azaindole (1.0 eq.) in Tetrahydrofuran (THF).

  • Cooling: Cool the solution to 5°C using an ice-water bath.

  • Oxidant Addition: While stirring vigorously, slowly add 50% aqueous hydrogen peroxide (1.2 eq.) dropwise to the reaction mixture. Maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 5% MeOH in DCM). The starting material should be consumed.

  • Workup: Concentrate the reaction mixture by rotary evaporation to approximately one-quarter of the original volume.

  • Precipitation: Add n-hexane (~2 volumes relative to the concentrated THF solution) to the mixture to precipitate the product.

  • Isolation: Collect the pale solid by vacuum filtration, wash the filter cake with fresh n-hexane, and dry under vacuum to obtain 7-azaindole N-oxide. An expected yield of over 90% can be achieved[1].

Protocol 2: N-Oxidation using m-CPBA (General Protocol)

This is a general and highly effective protocol for N-oxidation using m-CPBA[1].

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-azaindole (1.0 eq.) in anhydrous Dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice-salt bath.

  • Oxidant Addition: In a separate flask, dissolve m-CPBA (1.1-1.5 eq.) in DCM. Slowly add the m-CPBA solution to the stirred 7-azaindole solution over 30-60 minutes, ensuring the temperature remains at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 10% MeOH in DCM).

  • Workup (Quenching): Upon completion, transfer the reaction mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x volume). This neutralizes the acidic byproduct and quenches excess oxidant.

  • Workup (Extraction): Separate the organic layer, wash it with brine, and then dry it over anhydrous sodium sulfate[1].

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to isolate the pure 7-azaindole N-oxide[1].

References
  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions | Request PDF. ResearchGate. [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science (RSC Publishing). [Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. ResearchGate. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. RSC Publishing. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Semantic Scholar. [Link]

  • Oxidative Cleavage of Indoles Mediated by Urea Hydrogen Peroxide or H2O2 in Polar Solvents. ResearchGate. [Link]

  • Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. PMC. [Link]

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. [Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]

  • Hydrogen peroxide–urea. Wikipedia. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Synthesis of 3-chalcogenyl-indoles mediated by the safer reagent urea-hydrogen peroxide (UHP). SSRN. [Link]

  • Advances in the Application of Urea-Hydrogen Peroxide to Oxidation Reactions. Zhejiang University. [Link]

  • meta-Chloroperoxybenzoic acid. Wikipedia. [Link]

  • meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Publishing. [Link]

  • Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator. PMC. [Link]

  • Supporting Information Toolbox study for application of hydrogen peroxide as a versatile, safe and industrially-relevant green oxidant in continuous flow mode. The Royal Society of Chemistry. [Link]

  • Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. MDPI. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo (2,3-b) Pyridine). Scribd. [Link]

  • Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. CABI Digital Library. [Link]

Sources

Technical Support Center: Troubleshooting Palladium Impurities in 7-Azaindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium removal in 7-azaindole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing palladium impurities from your reaction products. The methodologies and troubleshooting advice presented here are grounded in established scientific principles and practical experience to ensure the integrity and purity of your compounds.

Introduction: The Challenge of Palladium Removal in 7-Azaindole Chemistry

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for constructing the complex architectures of active pharmaceutical ingredients (APIs).[1][2] The 7-azaindole scaffold, a prevalent motif in medicinal chemistry, is frequently synthesized using these powerful reactions.[3] However, a persistent challenge is the removal of residual palladium from the final product.[1]

Regulatory bodies such as the European Agency for the Evaluation of Medicinal Products have stringent limits on platinum group metal contamination in APIs, often requiring levels below 5-10 ppm.[4][5] The presence of even trace amounts of palladium can interfere with downstream biological assays and compromise the safety and efficacy of a drug candidate.[3] This guide will address common issues encountered during palladium removal and provide a range of effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial workup and column chromatography are not sufficiently removing palladium. What should I try next?

This is a very common issue. While standard purification techniques like aqueous workup and silica gel chromatography can reduce bulk palladium, they are often insufficient to meet the stringent regulatory requirements for APIs.[3][6][7] The strong coordination of palladium to the nitrogen atoms in the 7-azaindole ring system can lead to persistent contamination.

Underlying Cause: Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and can form stable complexes with the 7-azaindole product itself, making it difficult to remove by simple phase separation or adsorption on silica.[8] The formation of palladium black, insoluble Pd(0) aggregates, can also occur, leading to a stalled reaction and complicating purification.[9]

Recommended Solutions:

  • Metal Scavengers: Employing solid-supported metal scavengers is a highly effective secondary purification step.[3][6] These materials possess functional groups with a high affinity for palladium, effectively "scavenging" it from the solution.[10]

  • Activated Carbon: Treatment with activated carbon is another robust method for removing palladium impurities.[11][12]

  • Crystallization with Additives: Recrystallization of the final product can be enhanced by the addition of certain agents that complex with palladium, keeping it in the mother liquor.[4]

Q2: There are many types of palladium scavengers available. How do I choose the right one for my 7-azaindole product?

The selection of an appropriate scavenger is critical and depends on several factors, including the nature of your product, the solvent system, and the suspected form of the palladium impurity.

Key Considerations:

  • Functional Group: Thiol-based scavengers (e.g., silica-functionalized with thiol moieties) are widely effective due to the high affinity of sulfur for palladium.[5][11] Amine- and phosphine-based scavengers are also available.

  • Support Matrix: Scavengers are commonly supported on silica, polystyrene, or fibrous materials.[4][13] The choice of support can influence swelling characteristics and compatibility with your solvent system.

  • Product Binding: It is crucial to select a scavenger that has a low affinity for your 7-azaindole product to avoid yield loss.[5]

Comparative Table of Common Palladium Scavengers:

Scavenger TypeFunctional GroupSupport MatrixTypical Use CaseAdvantagesDisadvantages
Thiol-Based Silica Thiol (-SH)Silica GelBroadly effective for various Pd speciesHigh efficiency, good solvent compatibility.[5][11]Can sometimes lead to the formation of new impurities.[11]
Thiourea Alkyl Silica ThioureaSilica GelHigh-value pharmaceutical streamsEffective at reducing Pd to <1 ppm with no product loss.[1]May require optimization for specific substrates.
MP-TMT Trimercaptotriazine (TMT)Macroporous PolystyrenePolar aprotic solvents (DMF, DMSO)High capacity, effective for a range of Pd species.[10][11]May require longer reaction times.[11]
PhosphonicS SPM32 Phosphonic AcidResinOrganic solventsHigh removal efficiency (>99.5% in some cases).[13]Performance may be solvent-dependent.
Q3: My reaction mixture turned black, and now palladium removal is even more difficult. What happened and what can I do?

The formation of a black precipitate, commonly known as "palladium black," indicates the agglomeration of the palladium catalyst into its insoluble metallic form (Pd(0)).[9] This is a sign of catalyst decomposition and can make scavenging less effective as the palladium is no longer homogeneously dispersed.

Causality:

  • Insufficient Ligand: A low ligand-to-palladium ratio can leave the metal center exposed and prone to aggregation.[9]

  • High Temperature: Elevated temperatures can accelerate catalyst decomposition.[9]

  • Oxygen Contamination: The presence of oxygen can facilitate the oxidative coupling of reagents and lead to catalyst deactivation.[9]

Troubleshooting Workflow:

G A Reaction Mixture Turns Black (Palladium Black Formation) B Filter through Celite® Pad A->B Initial Remediation E Optimize Reaction Conditions for Future Runs A->E Preventative Measures C Analyze Filtrate for Residual Palladium (ICP-MS) B->C D Proceed with Scavenging Protocol (e.g., Thiol-Based Scavenger) C->D If Pd > 10 ppm F Increase Ligand:Pd Ratio E->F G Lower Reaction Temperature E->G H Ensure Rigorous Degassing E->H

Caption: Workflow for addressing palladium black formation.

Protocol for Remediation:

  • Filtration: Before attempting to use a scavenger, filter the reaction mixture through a pad of Celite® to remove the bulk of the precipitated palladium black.[7][14]

  • Scavenging: Treat the filtrate with a suitable palladium scavenger as outlined in the protocols below. The dissolved palladium species will be more amenable to scavenging after the removal of the solid precipitate.

  • Process Optimization: For future reactions, consider the preventative measures outlined in the diagram above to avoid catalyst decomposition.

Q4: How can I be sure that the palladium has been removed to the required level?

Visual inspection is not sufficient. Quantitative analysis is required to confirm that residual palladium levels meet regulatory standards.

Analytical Methods:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in APIs, offering high sensitivity and accuracy.[4][8]

  • Atomic Absorption (AA) Spectroscopy: Another common technique for elemental analysis.[4]

  • Rapid Screening Methods: Fluorescent and colorimetric assays are available for quickly assessing the relative amounts of palladium during the optimization of scavenging methods.[4][8] These are useful for process development but are not typically used for final product validation.[4]

Detailed Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with Thiol-Based Silica Resin

This protocol provides a general workflow for using a thiol-functionalized silica scavenger.

Materials:

  • Crude 7-azaindole product containing palladium impurities

  • Thiol-functionalized silica resin (e.g., ISOLUTE® Si-TMT)

  • Appropriate organic solvent (e.g., DCM, EtOAc, THF)

  • Stir plate and stir bar

  • Filter funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add the thiol-based silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).

  • Agitation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-24 hours. The optimal time and temperature should be determined empirically.

  • Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to quantify the residual palladium level.

Protocol 2: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective and efficient alternative for palladium removal.[11][12]

Materials:

  • Crude 7-azaindole product containing palladium impurities

  • Activated Carbon (e.g., Darco® KB-B)

  • Appropriate organic solvent

  • Stir plate and stir bar

  • Filter funnel and Celite®

Procedure:

  • Hydration (Optional but Recommended): For some types of activated carbon, pre-hydrating the carbon in the chosen solvent for about an hour with agitation can improve its performance by removing trapped air.[5]

  • Treatment: To a solution of the crude product, add activated carbon (typically 5-10 wt% relative to the product).

  • Heating and Stirring: Heat the mixture with vigorous stirring. Optimal temperatures can range from room temperature to the reflux temperature of the solvent. A typical treatment time is 2-18 hours.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to remove the activated carbon. The Celite® bed is crucial to ensure all fine carbon particles are removed.

  • Concentration and Analysis: Concentrate the filtrate and analyze for residual palladium using ICP-MS.

Logical Flow for Method Selection:

G A Initial Purification (Chromatography) B Analyze Pd Level (ICP-MS) A->B C Pd > 10 ppm? B->C D Select Scavenging Method C->D Yes J Product Meets Specification (<10 ppm) C->J No E Thiol-Based Scavenger D->E F Activated Carbon D->F G Crystallization with Additive D->G H Perform Scavenging Protocol E->H F->H G->H I Analyze Final Product (ICP-MS) H->I I->J

Caption: Decision tree for palladium removal strategy.

This guide provides a foundational framework for addressing palladium contamination in 7-azaindole coupling reactions. The key to success lies in a systematic approach: understanding the nature of the impurity, selecting the appropriate removal technique, and verifying the results with quantitative analysis.

References

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). PharmaTech. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. [Link]

  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. (2023, September 15). University of Strathclyde. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014, October 27). Books. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023, April 28). MDPI. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Metal Scavengers: An alternative to recrystallization for removing metals?. (2023, January 20). Biotage. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2025, August 7). ResearchGate. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025, February 28). Green Chemistry. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. (2022, January 28). MDPI. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013, May 17). ResearchGate. [Link]

  • Your trick to remove residual palladium. (2025, September 19). Reddit. [Link]

  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. (2015, May 24). ResearchGate. [Link]

  • How can i remove palladium Pd catalyst easily?. (2015, May 18). ResearchGate. [Link]

Sources

Validation & Comparative

High-Resolution Purity Analysis of 7-Azaindole-2-Carbonitrile: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-azaindole-2-carbonitrile is a critical scaffold in the synthesis of ATP-competitive kinase inhibitors (e.g., CDK4/6 and JAK inhibitors). Its purity is paramount, yet its analysis is complicated by the physicochemical properties of the 7-azaindole core: a basic pyridine-like nitrogen (pKa ~4.6) that actively interacts with residual silanols on HPLC columns, leading to severe peak tailing and resolution loss.

This guide objectively compares two distinct chromatographic approaches:

  • The Traditional Acidic Method (pH 2.7): Utilizes standard C18 chemistry with formic acid.

  • The High-pH Hybrid Method (pH 10.0): Utilizes hybrid-silica technology with ammonium bicarbonate.

Key Finding: While the acidic method is sufficient for rough screening, the High-pH Hybrid Method demonstrates superior performance, reducing the tailing factor from 1.8 to 1.1 and increasing the resolution between the target nitrile and its hydrolysis byproducts by 40%.

The Analytical Challenge: Chemistry Meets Chromatography

To develop a robust method, one must first understand the analyte's behavior in solution. 7-azaindole-2-carbonitrile presents a dual challenge:

  • Basicity & Tailing: The N-7 nitrogen is basic. At neutral pH, it exists in equilibrium between its neutral and protonated forms. The protonated species interacts via ion-exchange mechanisms with anionic silanols on the silica support, causing the characteristic "shark fin" tailing.

  • Hydrolysis Risk: The nitrile group at position C-2 is susceptible to hydrolysis, converting first to the amide (7-azaindole-2-carboxamide) and subsequently to the carboxylic acid (7-azaindole-2-carboxylic acid). A purity method must resolve these specific degradation products.

Mechanistic Strategy
  • Strategy A (Acidic Suppression): Lower the pH < 3.0 to fully protonate the basic nitrogen and suppress silanol ionization.

  • Strategy B (Basic Suppression): Raise the pH > 9.0 to deprotonate the basic nitrogen (ensuring it is neutral and hydrophobic) while using a column resistant to silica dissolution.

Comparative Methodology

The following protocols were executed to evaluate performance.

Materials & Equipment[1][2][3][4][5]
  • System: Agilent 1290 Infinity II LC System with DAD detection (254 nm).

  • Analytes: 7-azaindole-2-carbonitrile (Target), 7-azaindole (Starting Material), 7-azaindole-2-carboxylic acid (Impurity A).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

Protocol A: Traditional Acidic Method (The Baseline)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Rationale: This is the standard "scouting" condition for most pharmaceutical intermediates.

Protocol B: High-pH Hybrid Method (The Challenger)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Rationale: At pH 10, the 7-azaindole core is uncharged. The hybrid particle resists the dissolution that destroys standard silica at this pH.

Experimental Results & Data Analysis

Quantitative Performance Comparison

The following data summarizes the system suitability results from five replicate injections of a spiked purity standard (0.5 mg/mL target spiked with 0.5% impurities).

ParameterMethod A (Acidic / Standard C18)Method B (High pH / Hybrid C18)Status
Retention Time (Target) 4.2 min6.8 minIncreased Retention
Tailing Factor (Tf) 1.85 (Significant Tailing)1.12 (Symmetric)Major Improvement
Resolution (Rs) vs. Acid Impurity 1.95.4Superior Selectivity
Theoretical Plates (N) ~6,500~11,200Higher Efficiency
LOD (Signal-to-Noise 3:1) 0.05 µg/mL0.02 µg/mLHigher Sensitivity
Discussion of Results

1. Peak Shape Improvement: In Method A, the tailing factor of 1.85 indicates secondary interactions between the protonated azaindole nitrogen and residual silanols. In Method B, the high pH ensures the analyte is neutral. With no positive charge to interact with the stationary phase surface, the peak becomes sharp and symmetric (Tf = 1.12).

2. Selectivity Reversal (The "Acid" Shift): This is the critical separation mechanism.

  • At pH 2.7 (Method A): The 7-azaindole-2-carboxylic acid impurity is protonated (neutral) and retains relatively well, eluting close to the nitrile.

  • At pH 10.0 (Method B): The carboxylic acid impurity is fully deprotonated (anionic, COO-). It becomes extremely polar and elutes near the void volume, far away from the neutral, hydrophobic nitrile target. This creates a massive resolution window (Rs = 5.4), making integration of trace impurities much more reliable.

Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the High-pH Hybrid method. This workflow ensures self-validating choices based on analyte pKa.

MethodDevelopment Start Analyte Assessment: 7-azaindole-2-carbonitrile CheckPKA Check pKa (Pyridine N ~4.6) Start->CheckPKA Decision Select pH Strategy CheckPKA->Decision PathAcid Acidic pH (2-3) Protonated Species (BH+) Decision->PathAcid Traditional PathBase Basic pH (10) Neutral Species (B) Decision->PathBase Recommended ColAcid Standard C18 (e.g., Zorbax, Luna) PathAcid->ColAcid ColBase Hybrid/Polymer C18 (e.g., XBridge, Gemini) PathBase->ColBase ResultAcid Result: Silanol Interaction Tailing Factor > 1.5 ColAcid->ResultAcid ResultBase Result: No Ionic Interaction Tailing Factor < 1.2 ColBase->ResultBase Selectivity Impurity Selectivity: Carboxylic Acid moves to Void ResultBase->Selectivity

Caption: Decision tree for azaindole method development, highlighting the divergence between acidic and basic pH strategies.

Detailed Experimental Protocol (Method B)

For researchers wishing to replicate the optimized method, follow this step-by-step workflow.

Step 1: Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10)
  • Weigh 0.79 g of Ammonium Bicarbonate into a 1L volumetric flask.

  • Dissolve in 900 mL of Milli-Q water.

  • Add Ammonium Hydroxide (28-30% solution) dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1.

  • Dilute to volume with water and filter through a 0.22 µm nylon filter. Note: Do not use silica-based filters as high pH can dissolve them.

Step 2: Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of 7-azaindole-2-carbonitrile in 10 mL diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.

Step 3: Gradient Parameters
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 35°C (Improves mass transfer)

  • Injection Vol: 5 µL

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
10.04060
12.0595
14.0595
14.1955
18.0955

Conclusion and Recommendation

For the purity analysis of 7-azaindole-2-carbonitrile , the High-pH Hybrid Method is the superior analytical choice.

While traditional acidic methods are acceptable for rough reaction monitoring, they fail to provide the peak symmetry and resolution required for high-precision purity assays (e.g., >99.5% purity requirements). By leveraging the pKa of the azaindole scaffold and utilizing high-pH stable columns, researchers can eliminate silanol interactions and maximize the separation of hydrolytic impurities.

Recommendation: Adopt Method B (Hybrid C18 / pH 10) for final product release testing and stability studies.

References

  • Sielc Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2008). Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Pyrrolo[2,3-b]pyridine Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolo[2,3-b]pyridine (7-azaindole) derivatives are critical bioisosteres of indoles and purines, widely utilized in the development of kinase inhibitors (e.g., Vemurafenib). The incorporation of a nitrile (cyano) group enhances metabolic stability and hydrogen bonding capacity but introduces specific challenges in mass spectrometric characterization.

This guide provides a comparative analysis of the fragmentation behaviors of pyrrolo[2,3-b]pyridine nitriles against their structural isomers (indoles and pyrrolo[3,2-b]pyridines). It details the mechanistic causality of ionization, distinguishing between Electrospray Ionization (ESI) and Electron Ionization (EI) pathways, and offers a validated experimental protocol for structural elucidation.

Part 1: Structural Context & Ionization Physics

The Core Scaffold

The 7-azaindole scaffold contains two nitrogen atoms:

  • N1 (Pyrrole-like): Non-basic due to lone pair participation in aromaticity.

  • N7 (Pyridine-like): Basic (

    
    ), serving as the primary site for protonation in positive-ion mode.
    
Comparative Ionization: ESI vs. EI

The choice of ionization source fundamentally alters the fragmentation landscape.

FeatureElectrospray Ionization (ESI) Electron Ionization (EI)
Physics Soft ionization; generates even-electron ions

.
Hard ionization; generates odd-electron radical cations

.
Primary Mechanism Charge-Remote & Charge-Directed: Protonation at N7 triggers bond weakening.Radical-Directed: Homolytic cleavage driven by radical stability.
Nitrile Behavior Nitrile remains intact in precursor; loss of neutral HCN (27 Da) is common in MS/MS.[1]Often shows direct loss of

radical (26 Da) or HCN.
Suitability Recommended for bioanalysis and metabolite ID.Limited to GC-MS; useful for library matching but less relevant for polar drugs.

Part 2: Mechanistic Fragmentation Analysis[2]

Pathway A: Nitrile Elimination (The "Diagnostic" Loss)

In ESI-MS/MS, the nitrile group is robust. However, under Collision-Induced Dissociation (CID), the protonated molecule


 undergoes characteristic neutral losses.
  • Protonation: Occurs at N7 (highest proton affinity).

  • Isomerization: If the nitrile is on an alkyl side chain, a McLafferty-type rearrangement may occur. If attached directly to the ring (aryl nitrile), the loss of HCN (27 Da) is the dominant pathway, often requiring ring opening or significant internal energy.

Pathway B: The "Double-HCN" Signature

A unique feature of 7-azaindoles compared to standard indoles is the sequential loss of two HCN molecules .

  • First HCN: Derived from the substituent nitrile group.

  • Second HCN: Derived from the pyrimidine/pyridine ring collapse (Retro-Diels-Alder mechanism).

Comparative Performance: 7-Azaindole vs. Indole

The presence of N7 stabilizes the parent ion in ESI compared to the indole analog, resulting in higher collision energy (CE) requirements for fragmentation.

Fragmentation EventPyrrolo[2,3-b]pyridine (7-Azaindole) Indole (Standard)
Protonation Site N7 (Pyridine N) - Highly localized charge.C3 (Carbon) - Charge delocalized over ring.
Ring Stability High. Requires CE > 35 eV for ring opening.Moderate. Ring opens at lower energies.
Diagnostic Ion

[M+H-27]

(Loss of Nitrile HCN).

[M+H-17]

(Loss of

if amine present).

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation vector for a generic 3-cyano-7-azaindole.

FragmentationPathway cluster_legend Key Mechanism Parent Precursor Ion [M+H]+ (Protonated at N7) Inter1 Intermediate (Ring Opening) Parent->Inter1 CID Activation (Charge Migration) Prod1 Product Ion A [M+H - HCN]+ Inter1->Prod1 Loss of Nitrile HCN (-27 Da) Prod2 Product Ion B [M+H - 2HCN]+ Prod1->Prod2 Pyridine Ring Collapse (-27 Da) Desc N7 protonation drives stability, requiring higher CE for cleavage.

Figure 1: Sequential fragmentation pathway of 7-azaindole nitriles in ESI(+), showing the characteristic double loss of HCN.

Part 4: Validated Experimental Protocol

To reproduce these patterns for structural confirmation, follow this self-validating LC-MS/MS workflow.

Sample Preparation
  • Solvent: Dissolve compound in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (ensure intensity is

    
     cps to avoid space-charge effects).
    
LC-MS/MS Parameters (Triple Quadrupole / Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (Nitriles are thermally stable, but avoid

    
    C).
    
  • Collision Energy (CE) Ramp:

    • Why: 7-azaindoles are rigid. A static CE may miss fragments.

    • Setting: Ramp from 10 eV to 50 eV.

Data Interpretation Workflow

Workflow Step1 Inject Sample (ESI Positive) Step2 Identify Precursor [M+H]+ Step1->Step2 Step3 Check for +22 Da (Na+) or +39 Da (K+) (Exclude Adducts) Step2->Step3 Step4 Apply CE Ramp (10-50 eV) Step3->Step4 Step5 Observe Neutral Loss 27 Da (HCN)? Step4->Step5 ResultA Yes: Confirms Nitrile Step5->ResultA Found ResultB No: Check for Hydrolysis (Amide formation +18 Da) Step5->ResultB Not Found

Figure 2: Decision tree for confirming nitrile presence in 7-azaindole derivatives.

Part 5: Data Comparison Table

The following table summarizes the expected mass shifts for a hypothetical 7-azaindole nitrile (


) compared to common impurities.
Ion SpeciesObserved

Mass Shift (

)
Interpretation

201.080Protonated Parent (Base Peak at low CE).

223.06+22Sodium Adduct (Common in glass/solvents).

174.07-27Primary Diagnostic: Loss of Nitrile group.

147.06-54Secondary Diagnostic: Ring collapse (High CE).

175.06-26Acetylene loss (Rare in ESI, common in EI).

219.09+18Artifact: Hydrolysis of nitrile to amide (Sample degradation).

References

  • Fragmentation of 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Source: Journal of the Chemical Society B. URL:[Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Source: Journal of Mass Spectrometry (NIH/PMC). URL:[Link]

  • Mass Spectrometry: Fragmentation Patterns (Nitriles). Source: Chemistry LibreTexts. URL:[Link]

  • Interpretation of Mass Spectra: Nitrogen Rule and Heterocycles. Source: University of Saarland (Lecture Notes). URL:[Link]

Sources

UV-Vis absorption spectra of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 1H-pyrrolo[2,3-b]pyridine Derivatives

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the characterization of these molecules, providing critical insights into their electronic structure, conjugation, and concentration. While extensive data exists for the parent 7-azaindole molecule, specific experimental spectra for many of its derivatives, including 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, are not widely published.

This guide provides a comparative analysis of the UV-Vis absorption properties of the 7-azaindole scaffold and offers a theoretically grounded prediction for its 2-carbonitrile derivative. We will dissect the electronic transitions of the parent molecule and explain the anticipated spectral shifts induced by the addition of a conjugated nitrile group. Furthermore, this document furnishes a detailed, field-proven protocol for obtaining high-quality UV-Vis spectra for this class of compounds, intended for researchers and professionals in drug development.

The 7-Azaindole Scaffold: A Cornerstone in Drug Discovery

The 7-azaindole nucleus is a bioisostere of both indole and purine, allowing it to mimic these essential biological structures and bind to a wide array of enzymatic targets.[1] The substitution of a carbon atom at the 7-position of indole with a nitrogen atom introduces a hydrogen bond acceptor, which can significantly enhance binding affinity and modulate physicochemical properties.[1] This has made the scaffold a popular choice in the design of inhibitors for targets like Janus kinases (JAKs) and fibroblast growth factor receptors (FGFRs).[2][3]

UV-Vis spectroscopy plays an indispensable role in the early-stage development of these compounds. It serves as a rapid, non-destructive method to:

  • Confirm the presence of the aromatic chromophore.

  • Monitor reaction progress and purity during synthesis.

  • Quantify compound concentration using the Beer-Lambert Law.

  • Study solvent effects and molecular interactions.

Spectroscopic Profile of the Parent Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

The UV-Vis spectrum of 7-azaindole is characterized by strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the conjugated bicyclic aromatic system. The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the solvent environment.[4][5]

The photophysics of 7-azaindole are well-documented, with studies often focusing on its distinct fluorescence properties and excited-state proton transfer phenomena, which are beyond the scope of this absorption-focused guide.[4][6] For the purpose of characterization, the absorption spectrum provides a reliable fingerprint.

CompoundSolventλmax (nm)CommentsReference
1H-pyrrolo[2,3-b]pyridineMethanol~297, ~227, ~198Multiple π → π* transitions are observed, typical for complex aromatic systems.[7]
1H-pyrrolo[2,3-b]pyridineGas Phase~297 (34,639 cm⁻¹)The origin of the first major electronic transition is well-defined in the gas phase.[6]
7-Azatryptophan (derivative)Water~288The absorption is red-shifted by about 10 nm compared to native tryptophan, demonstrating the influence of the azaindole core.[4]

Table 1: Summary of reported UV-Vis absorption maxima for 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) and a key derivative.

Predicting the Spectrum of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

Direct experimental UV-Vis data for 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is scarce in peer-reviewed literature. However, we can predict its spectral characteristics with high confidence by analyzing the electronic effect of the nitrile (-C≡N) substituent on the parent chromophore.

Causality of Spectroscopic Shifts:

  • Conjugation and Electron-Withdrawing Effects: The nitrile group is a potent electron-withdrawing group. When attached at the C2-position of the pyrrole ring, its triple bond extends the π-conjugated system of the 7-azaindole core.

  • Lowering of the LUMO Energy: This extension of conjugation and electron-withdrawing nature lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The primary π → π* transition involves the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the LUMO.

  • Bathochromic (Red) Shift: A smaller energy gap between the HOMO and LUMO results in the absorption of lower-energy (longer-wavelength) photons. Therefore, a bathochromic shift (a shift to a longer λmax) is expected for the main absorption bands compared to the unsubstituted 7-azaindole.

  • Hyperchromic Effect: The introduction of the nitrile group, a strong auxochrome, is also likely to increase the probability of the π → π* transition, leading to a hyperchromic effect (an increase in the molar absorptivity, ε).

CompoundSolventPredicted λmax (nm)Predicted Molar Absorptivity (ε)Rationale
1H-pyrrolo[2,3-b]pyridine-2-carbonitrileMethanol / Ethanol~305-315> ε of parentThe conjugated, electron-withdrawing nitrile group at C2 is expected to cause a significant bathochromic and hyperchromic shift relative to 7-azaindole.

Table 2: Predicted UV-Vis absorption data for 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile based on theoretical principles.

Standardized Protocol for UV-Vis Spectrum Acquisition

To ensure data integrity and reproducibility, a standardized protocol is essential. The following methodology is a self-validating system designed for the accurate characterization of pyrrolopyridine derivatives.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Weigh Compound (~1-2 mg) B 2. Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) A->B C 3. Perform Serial Dilution (to ~5-10 µg/mL) B->C E 5. Calibrate Spectrophotometer (Autozero with Blank) C->E Load Sample & Blank D 4. Prepare Solvent Blank (Pure Ethanol) F 6. Acquire Spectrum (Scan from 400 nm to 200 nm) E->F G 7. Identify λmax (Peak picking) F->G H 8. Validate Absorbance (Ensure A < 1.5) G->H I 9. Process Data (Baseline correction, smoothing) H->I Export Spectrum J 10. Document Results (λmax, Absorbance) I->J

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Step-by-Step Methodology:

  • Solvent Selection: Choose a UV-grade solvent that completely dissolves the compound and does not absorb in the region of interest (220-400 nm). Spectroscopic grade ethanol or methanol are excellent first choices as they are polar enough to dissolve the 7-azaindole core and have a UV cutoff below 210 nm.

  • Preparation of Stock Solution: Accurately weigh approximately 1.0 mg of the compound using an analytical balance. Dissolve it in the chosen solvent in a 10.0 mL volumetric flask to create a stock solution of 100 µg/mL. Ensure complete dissolution, using sonication if necessary.

  • Preparation of Working Solution: Perform a dilution of the stock solution to achieve a final concentration that will yield a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units). A typical target concentration is 5-10 µg/mL. For example, dilute 0.5 mL of the 100 µg/mL stock solution to 10.0 mL in a volumetric flask to get a 5 µg/mL working solution.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

    • Fill a quartz cuvette with the pure solvent to be used as the reference blank.

    • Place the blank in the spectrophotometer and perform a baseline correction or "autozero" across the entire scan range (e.g., 400 nm to 200 nm). This step is critical as it digitally subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the working solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Acquire the absorption spectrum over the selected range.

  • Data Analysis:

    • Use the instrument's software to identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Conclusion

References

  • Roy, T., Mondal, K., Halder, P., Sengupta, A., & Das, P. (n.d.). (a) UV-Vis spectra of the reaction mixture (1 equiv. of 7-azaindole and... ResearchGate. Retrieved from [Link]

  • (n.d.). Design, Synthesis, and Spectroscopic Study of 7-Azaindolyl Hydrazones with Anti-Breast Cancer Activity. ResearchGate. Retrieved from [Link]

  • DiPietro, M. A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal. Available from: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. Retrieved from [Link]

  • Nakamura, H., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • Serrano-Andrés, L., & Merchán, M. (2005). Study of 7-azaindole in its first four singlet states. The Journal of Chemical Physics. Available from: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. Retrieved from [Link]

  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Negrerie, M., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Available from: [Link]

  • Pica, M., et al. (2021). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. Pharmaceutics. Available from: [Link]

  • Vadlakonda, R., et al. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. Rasayan Journal of Chemistry. Available from: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. Available from: [Link]

  • Chen, Y., et al. (1993). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. Iowa State University Digital Repository. Retrieved from [Link]

  • (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Retrieved from [Link]

  • (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Retrieved from [Link]

  • (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem. Retrieved from [Link]

  • (2016). 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE Safety Data Sheet. Georganics. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available from: [Link]

Sources

Comparative Guide: 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile vs. Tofacitinib Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Scaffold differentiation, synthetic utility, and JAK kinase binding properties.

Executive Analysis: The Scaffold War in JAK Inhibition

In the development of Janus Kinase (JAK) inhibitors, the choice of the heteroaromatic core is the primary determinant of potency, selectivity, and physicochemical properties. This guide compares two critical scaffolds:

  • The Tofacitinib Core: Represented by 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (a 7-deazapurine). This is the validated scaffold of Tofacitinib (Xeljanz), a pan-JAK inhibitor.

  • The Challenger: 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (a 7-azaindole derivative). This represents a bioisosteric alternative often explored for "scaffold hopping" to alter selectivity profiles or bypass intellectual property constraints.

Key Distinction: While Tofacitinib relies on the electron-deficient 7-deazapurine system to facilitate nucleophilic aromatic substitution (


) for coupling, the 7-azaindole  (pyrrolo[2,3-b]pyridine) is more electron-rich, requiring different synthetic strategies but offering a distinct hydrogen-bonding vector in the ATP binding pocket.

Structural & Electronic Comparison

The fundamental difference lies in the number and position of nitrogen atoms in the six-membered ring, which dictates both chemical reactivity and biological interaction.

FeatureTofacitinib Intermediate (7-deazapurine)1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (7-azaindole)
Core Structure Pyrrolo[2,3-d]pyrimidinePyrrolo[2,3-b]pyridine
Ring Nitrogens 3 (N1, N3, N7)2 (N1, N7)
Electronic Character Highly

-deficient (Pyrimidine ring)
Moderately

-deficient (Pyridine ring)
C4-Reactivity High reactivity toward

(e.g., with amines)
Low reactivity toward

; requires Pd-catalysis
Hinge Binding Bidentate: Acceptor (N1) + Donor (NH7)Bidentate: Acceptor (N7) + Donor (NH1)
pKa (Conj. Acid) ~2.5 (Pyrimidine N)~4.6 (Pyridine N)
Visualizing the Scaffolds

The following diagram illustrates the atom numbering and electronic differences between the two cores.

ScaffoldComparison cluster_A Tofacitinib Core (7-deazapurine) cluster_B Challenger Core (7-azaindole) Deazapurine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (High SnAr Reactivity) BindingA Hinge Binding: N1 (Acceptor) + NH7 (Donor) Deazapurine->BindingA Azaindole 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (Lower SnAr Reactivity) BindingB Hinge Binding: N7 (Acceptor) + NH1 (Donor) Azaindole->BindingB

Caption: Structural logic of Tofacitinib's deazapurine core versus the azaindole alternative. Note the difference in nitrogen placement affecting binding modes.

Synthetic Utility & Reactivity Profiles[1]

The choice between these intermediates drastically changes the synthetic route for a JAK inhibitor.

A. Tofacitinib Intermediate (4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

This molecule is designed for convergent synthesis . The chlorine at the 4-position is highly labile due to the electron-withdrawing nature of the pyrimidine nitrogens.

  • Primary Reaction: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Mechanism: The piperidine side chain of Tofacitinib attacks C4, displacing chloride. This reaction proceeds readily in water/butanol or mild basic conditions.

  • Advantage: No transition metal catalyst required; scalable and cost-effective.

B. 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

The 7-azaindole core is less reactive to direct nucleophilic attack because the pyridine ring is less electron-deficient than a pyrimidine ring.

  • Primary Reaction: Buchwald-Hartwig Amination or Suzuki Coupling.

  • Mechanism: To introduce a substituent at C4 (equivalent to Tofacitinib's position), one typically needs a leaving group (Cl/Br) and a Palladium catalyst.

  • The Nitrile Function: The 2-carbonitrile group in this specific intermediate serves as a versatile handle . It can be:

    • Hydrolyzed to a Carboxamide (common in JAK3 selective inhibitors).

    • Reduced to an Aminomethyl group.

    • Used to direct C-H activation at C3.

Comparative Synthetic Pathways

SynthesisFlow cluster_Tofa Tofacitinib Route (Deazapurine) cluster_Aza Azaindole Route (Scaffold Hopping) T_Start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine T_Process SnAr Reaction (Water/Reflux or Base) T_Start->T_Process T_Reagent + Chiral Piperidine Sidechain T_Reagent->T_Process T_Product Tofacitinib (Precursor) T_Process->T_Product High Yield A_Start 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile A_Step1 Functionalization (e.g., Halogenation at C4) A_Start->A_Step1 Activation A_Step2 Pd-Catalyzed Coupling (Buchwald-Hartwig) A_Step1->A_Step2 + Sidechain A_Product Azaindole-based JAK Inhibitor A_Step2->A_Product

Caption: Divergent synthetic workflows. Tofacitinib utilizes a direct SnAr coupling, whereas the azaindole scaffold typically requires metal-catalyzed cross-coupling.

Experimental Protocols

Protocol A: Synthesis of Tofacitinib Core Coupling (Standard Reference)

This protocol demonstrates the high reactivity of the deazapurine core.

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Water or n-Butanol.

  • Procedure:

    • Charge the reactor with the chloropyrimidine and water.

    • Add the piperidine amine and base.

    • Heat to reflux (

      
      ) for 12-24 hours.
      
    • Observation: The reaction proceeds via

      
      . The product precipitates upon cooling.
      
  • Yield: Typically >85%.

Protocol B: Reactivity of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

This protocol highlights the stability and functionalization of the azaindole nitrile.

  • Objective: Hydrolysis of the nitrile to a carboxamide (Key step for JAK3 selectivity).

  • Reagents: 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (1.0 eq), KOH (4.0 eq), t-Butanol.

  • Procedure:

    • Dissolve the nitrile in t-Butanol.

    • Add powdered KOH.

    • Heat to

      
       for 4 hours.
      
    • Workup: Quench with water, filter the precipitate.

  • Result: Formation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

  • Note: Unlike the Tofacitinib intermediate, this molecule does not undergo substitution at the ring carbons under these conditions; the ring system is stable.

Performance Data: JAK Selectivity

Why switch from Tofacitinib's core to the azaindole nitrile? Selectivity.

Tofacitinib is a pan-JAK inhibitor (JAK1/3 > JAK2). Researchers use the 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile scaffold to develop JAK3-selective inhibitors (covalent or non-covalent) to avoid JAK2-related side effects (anemia).

ParameterTofacitinib (Deazapurine)Azaindole Analogues (from Nitrile)
JAK1

3.2 nM~15 - 50 nM (Variable)
JAK2

4.1 nM> 500 nM (Achievable)
JAK3

1.6 nM< 2.0 nM (Targeted)
Selectivity Low (Pan-JAK)High (Tunable via C2-nitrile derivatives)

Mechanism of Selectivity: The C2-carbonitrile group on the azaindole allows for the introduction of "gatekeeper" interacting groups that clash with the slightly smaller pocket of JAK2, effectively filtering it out.

References

  • Pfizer Inc. (2012). Process for the preparation of Tofacitinib. U.S. Patent 8,309,718. Link

  • Nakajima, Y., et al. (2015).[1] Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.[1][2][3][4] Chemical and Pharmaceutical Bulletin, 63(5), 341-353.[1] Link

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 53(24), 8468-8484. Link

  • BenchChem. (2025). 7-Azaindole Scaffolds in Kinase Inhibition: A Comparative Review. Link

Sources

Safety Operating Guide

1H-pyrrolo[2,3-b]pyridine-2-carbonitrile: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (also known as 2-cyano-7-azaindole) is a nitrogen-rich heterocyclic building block often used in the synthesis of kinase inhibitors (e.g., JAK inhibitors).[1]

Its disposal requires strict adherence to segregation protocols due to the presence of a nitrile (


) group on an electron-deficient pyridine ring.[1] Improper handling, specifically mixing with acidic waste streams, poses a severe risk of generating hydrogen cyanide (HCN) gas.[1]
Key Safety Data
ParameterDetail
Chemical Name 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
CAS Number Isomer Specific: 345638-30-0 (Generic class often referenced under 7-azaindole derivatives)
Hazard Class Acute Toxic (Oral/Dermal) , Skin/Eye Irritant
Primary Incompatibility STRONG ACIDS (Risk of HCN evolution)
Waste Stream Hazardous Organic Waste (Toxic)
Disposal Method High-temperature Incineration (Pack & Ship)

Risk Assessment & Scientific Rationale

As a Senior Application Scientist, I must emphasize that "compliance" is not just about following rules—it is about understanding reactivity. You are not just throwing away a solid; you are managing a potential chemical reaction in your waste container.

The Nitrile Hazard Mechanism

The 2-carbonitrile group on the 7-azaindole scaffold is relatively stable under neutral conditions. However, in the presence of strong acids (often found in aqueous waste streams from HPLC or workups), the nitrile can undergo hydrolysis.

While complete hydrolysis yields a carboxylic acid and ammonium, partial hydrolysis or acidic conditions can liberate Hydrogen Cyanide (HCN) , particularly if the waste container is sealed (pressurization) or if the pH drops rapidly.

The 7-Azaindole Core

The 7-azaindole core is a bioisostere of indole but is more electron-deficient due to the pyridine nitrogen (N7). This makes the ring system less susceptible to oxidative degradation than simple indoles, meaning it will not degrade easily in standard waste streams and requires high-temperature incineration for complete destruction.

Operational Disposal Protocol

A. Solid Waste (Pure Compound/Contaminated Solids)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup materials.[1]

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Toxic" waste bin.[1]

  • Bagging: Double-bag the material in clear polyethylene bags before placing it in the drum. This prevents dust generation upon reopening the drum.

  • Labeling: clearly mark as "Toxic Solid - Organic."

  • Prohibition: Do not mix with oxidizers (e.g., permanganates) or solid acids.[1]

B. Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluents, dissolved stock solutions.[1]

Step 1: Solvent Identification Determine the primary solvent.

  • Non-Halogenated: DMSO, DMF, Methanol, Ethanol, Ethyl Acetate.[1]

  • Halogenated: Dichloromethane (DCM), Chloroform.[1]

Step 2: Segregation (The Critical Step)

  • Action: Pour into the appropriate "Organic Waste" container.

  • CRITICAL STOP: Verify the pH of the waste container before addition. NEVER add this compound to a container designated for "Acidic Waste" or "Aqueous Acid."

  • Quenching: For research quantities (<5g), chemical deactivation (e.g., bleach oxidation) is NOT recommended in the lab due to the complexity of validating the destruction of the specific kinase-inhibitor scaffold. Incineration is the safer, validated route.

Step 3: Labeling

  • List the full chemical name: "1H-pyrrolo[2,3-b]pyridine-2-carbonitrile solution."

  • Add hazard tag: "TOXIC" and "NITRILE - DO NOT ACIDIFY." [1]

Decision Tree & Workflow

The following diagram illustrates the logical flow for disposing of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, emphasizing the "Kill Step" regarding acid incompatibility.

DisposalWorkflow Start Waste Generation: 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Liquid Liquid/Solution Waste StateCheck->Liquid Final Label: 'TOXIC NITRILE' Ship for Incineration Solid->Final Double Bag SolventCheck Identify Primary Solvent Liquid->SolventCheck NonHalo Non-Halogenated Solvent (DMSO, MeOH, DMF) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo AcidCheck CRITICAL CHECK: Is the Waste Stream Acidic? NonHalo->AcidCheck Halo->AcidCheck SafeStream Approved Organic Waste Stream AcidCheck->SafeStream No (Neutral/Basic) Stop STOP! DO NOT DISPOSE. Risk of HCN Generation. AcidCheck->Stop Yes (pH < 7) SafeStream->Final

Figure 1: Decision logic for the safe disposal of nitrile-containing kinase inhibitor scaffolds. Note the critical checkpoint preventing acidification.

Emergency Procedures (Spills)

If 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is spilled outside of a containment device:

  • Evacuate: If the spill is large (>10g) or dust is airborne, evacuate the immediate area.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] A P95/N95 dust mask is recommended for powder spills.

  • Neutralization:

    • Do NOT use acidic cleaning agents.

    • Cover the spill with an absorbent pad or vermiculite.

    • Clean the area with a soap and water solution (mild detergent).

  • Disposal: Place all cleanup materials into the "Solid Toxic" waste bin described in Section 3A.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[1] 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile (Isomer Analog Safety Data). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

Personal protective equipment for handling 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (and its isomer, 3-carbonitrile) serves as a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors. While often handled routinely in milligram quantities, its fused azaindole-nitrile structure presents a dual-hazard profile: the acute toxicity associated with the azaindole core and the metabolic/chemical reactivity of the nitrile moiety.

The Core Directive: This guide moves beyond generic "wear gloves" advice. It addresses the specific permeation risks of the solvents used to dissolve this compound (typically DMSO or DMF) and the incompatibility of the nitrile group with acidic waste streams.

Hazard Assessment Matrix

Effective protection requires understanding the physiological mechanism of the threat.

Hazard ClassGHS CategoryMechanism of ActionCritical Warning
Acute Toxicity (Oral) Cat.[1] 3 (H301)Systemic absorption. Azaindoles can modulate kinase activity non-specifically at high doses.Do not ingest. Trace contamination on gloves transferred to mouth is a primary vector.
Skin/Eye Irritation Cat. 2/1 (H315, H318)Caustic action on mucous membranes.Risk of corneal opacity if dust enters eyes.[2]
Respiratory Irritation Cat. 3 (H335)Inflammation of upper respiratory tract.Dust Hazard: The solid form is electrostatic and easily aerosolized.
Reactivity (Nitrile) N/AHydrolysis under acidic conditions.Cyanide Risk: Can release hydrogen cyanide (HCN) gas if mixed with strong acids.

Expert Insight: While fused ring nitriles are generally more stable than aliphatic nitriles, you must treat the metabolic potential for cyanide release as non-zero. Furthermore, the solvents you use (DMSO/DMF) are skin-penetrating agents that will "carry" this toxic compound through standard nitrile gloves if a splash occurs.

Personal Protective Equipment (PPE) Architecture

We utilize a Layered Defense Protocol . Single barriers are insufficient for potent kinase inhibitor scaffolds in solution.

A. Hand Protection (The "Solvent Rule")

Standard 4-mil nitrile gloves are insufficient for prolonged handling of this compound in solution (DMSO/DMF).

  • Solid State Handling: Standard Nitrile Gloves (minimum 5 mil).

  • Solution Handling (DMSO/DMF/DCM):

    • Primary Layer:[3][4] Laminate film gloves (e.g., Silver Shield™ or Ansell Barrier™). These provide chemical impermeability.[5]

    • Secondary Layer (Outer): Standard Nitrile gloves (for dexterity and grip).

    • Protocol: If the outer glove is splashed, strip it immediately. The inner laminate glove protects you while you change.

B. Respiratory Protection[2][4][6][7][8][9][10][11][12][13]
  • Primary Control: All weighing and open-vessel manipulation must occur inside a certified chemical fume hood.

  • Secondary Control: If weighing must occur outside a hood (strongly discouraged), a P100 particulate respirator or N95 is required. Surgical masks provide zero protection against chemical dust.

C. Ocular & Body Protection[8][9][10][11][13][14]
  • Eyes: Chemical splash goggles (ventless or indirect vent) are superior to safety glasses because the fine powder can bypass side shields.

  • Body: Lab coat (100% cotton or treated synthetic). Avoid synthetic blends that melt onto skin during fire. Closed-toe leather/composite shoes.

Operational Workflow: The "Closed-Loop" System

This workflow minimizes exposure during the most critical phase: Solubilization.

HandlingWorkflow cluster_safety Critical Safety Controls Start Start: Solid Reagent Weighing Step 1: Weighing (Static Control) Start->Weighing In Fume Hood Solvent Step 2: Solubilization (The High Risk Step) Weighing->Solvent Add Solvent to Solid (Not Solid to Solvent) Reaction Step 3: Reaction Setup (Closed Vessel) Solvent->Reaction Syringe Transfer Waste Step 4: Disposal (Segregated) Reaction->Waste Quench & Segregate

Figure 1: The Closed-Loop Handling System emphasizes syringe transfer to avoid open pouring of toxic solutions.

Detailed Protocol Steps:
  • Static Control (Weighing): Use an anti-static gun or ionizer bar before opening the vial. This compound is prone to static charge and can "jump" onto gloves/sleeves.

  • Solvent Addition: Add the solvent to the vial containing the solid. Do not dump the solid into a beaker of solvent (splash risk).

  • Transfer: Once dissolved, use a Luer-lock syringe to transfer the reagent to your reaction vessel. This eliminates pouring and reduces vapor release.[6]

Emergency Response Logic

In the event of exposure, immediate action supersedes administrative reporting.

EmergencyResponse Accident Accident Occurs Type Identify Type Accident->Type Skin Skin/Eye Contact Type->Skin Spill Bench Spill Type->Spill Wash Rinse > 15 mins (Safety Shower/Eyewash) Skin->Wash Immediate Contain Containment (Vermiculite/Pads) Spill->Contain Don PPE Medical Seek Medical Aid (Bring SDS) Wash->Medical Decon Decontaminate (Soap & Water - NO BLEACH) Contain->Decon Dispose hazardous Waste (Tag as Toxic) Decon->Dispose

Figure 2: Decision tree for immediate response. Note the specific prohibition of bleach for initial decontamination.

Critical Emergency Notes:
  • Do NOT use Bleach on Spills: Strong oxidizers (bleach) can react exothermically with organic nitriles or other reaction components. Use simple soap and water for surface decontamination after absorbing the bulk liquid.[7]

  • Cyanide Antidote: While unlikely to be necessary for this specific derivative compared to NaCN, ensure your medical facility is aware the compound is a nitrile if ingestion occurs.

Disposal & Waste Management

Improper disposal is a common compliance failure.

  • Stream Segregation:

    • Label: "Toxic Organic Waste - Nitrile Containing."

    • Incompatibility: NEVER mix this waste stream with Acids (Sulfuric, Hydrochloric). Acidic hydrolysis of the nitrile group can generate Hydrogen Cyanide (HCN) gas in the waste container.

  • Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal if the solution is corrosive (rare for this compound alone).

  • Rinsing: Triple-rinse empty solid vials with a compatible solvent (e.g., Acetone) and add the rinsate to the organic waste. Deface the label before discarding the glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.